Technical Documentation Center

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate
  • CAS: 304859-21-0

Core Science & Biosynthesis

Foundational

Technical Guide: Comparative Analysis of 1-Benzyl-x-oxopiperidine-3-carboxylates

The following technical guide details the structural, synthetic, and functional divergences between 1-benzyl-6-oxopiperidine-3-carboxylate and its 4-oxo isomer. Executive Summary In the development of piperidine-based ph...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, synthetic, and functional divergences between 1-benzyl-6-oxopiperidine-3-carboxylate and its 4-oxo isomer.

Executive Summary

In the development of piperidine-based pharmacophores, the positioning of the carbonyl functionality dictates the chemical behavior and medicinal utility of the scaffold. The distinction between 1-benzyl-4-oxopiperidine-3-carboxylate (the "4-oxo" isomer) and 1-benzyl-6-oxopiperidine-3-carboxylate (the "6-oxo" isomer) is not merely regioisomeric; it is a fundamental functional group divergence between a ketone and a lactam .

  • The 4-Oxo Isomer: A reactive

    
    -keto ester. It is the primary intermediate for 4-substituted piperidine therapeutics (e.g., Paroxetine, Fentanyl). Its core utility lies in its C3 acidity and C4 electrophilicity.
    
  • The 6-Oxo Isomer: A stable

    
    -lactam. It serves as a conformationally constrained scaffold for peptidomimetics and Factor Xa inhibitors. Its utility lies in its hydrolytic stability and capacity for precise stereochemical decoration.
    

This guide provides a rigorous analysis of these two scaffolds to support decision-making in synthetic route design and lead optimization.

Structural & Electronic Anatomy

The defining difference lies in the electronic environment of the carbonyl group and its relationship to the nitrogen atom.

1-Benzyl-4-oxopiperidine-3-carboxylate (The Ketone)
  • Functional Group:

    
    -Keto Ester.
    
  • Electronic State: The C4 carbonyl is a true ketone, isolated from the nitrogen lone pair by ethylene bridges. However, it is electronically coupled to the C3 ester, creating a highly acidic proton at C3 (

    
    ).
    
  • Tautomerism: Exists in equilibrium with its enol form, stabilized by intramolecular hydrogen bonding between the enol hydroxyl and the ester carbonyl.

  • Reactivity Profile: High. Prone to decarboxylation, alkylation at C3, and nucleophilic attack at C4.

1-Benzyl-6-oxopiperidine-3-carboxylate (The Lactam)
  • Functional Group:

    
    -Lactam (Amide).
    
  • Electronic State: The C6 carbonyl is directly bonded to the N1 nitrogen. The nitrogen lone pair is delocalized into the carbonyl (

    
    ), conferring significant resonance stabilization (approx. 20 kcal/mol).
    
  • Basicity: The nitrogen is non-basic due to amide resonance.

  • Reactivity Profile: Low/Orthogonal. Resistant to nucleophilic attack compared to the ketone. The C3 position is activated only by the ester, making it significantly less acidic than the 4-oxo isomer.

Comparative Visualization

The following diagram illustrates the connectivity and electronic differences.

IsomerComparison cluster_4oxo 4-Oxo Isomer (Ketone) cluster_6oxo 6-Oxo Isomer (Lactam) Struct4 Structure: N-Benzyl-Piperidine C4 = Ketone C3 = Ester Prop4 Properties: - Basic Nitrogen (Tertiary Amine) - Acidic C3-H (pKa ~11) - Enolizable Struct4->Prop4 Struct6 Structure: N-Benzyl-Piperidine C6 = Lactam Carbonyl C3 = Ester Prop6 Properties: - Non-Basic Nitrogen (Amide) - Stable C6 Carbonyl - Non-Enolizable at C6 Struct6->Prop6

Figure 1: Structural divergence between the reactive keto-amine scaffold (4-oxo) and the stable lactam scaffold (6-oxo).

Synthetic Pathways[1][2][3][4][5]

The synthesis of these isomers proceeds through entirely different mechanistic manifolds.

Synthesis of the 4-Oxo Isomer (Dieckmann Condensation)

The industry-standard route involves the Dieckmann condensation of N-benzyl-bis(2-carboxyethyl)amine derivatives. This reaction is thermodynamically driven by the formation of the stable enolate of the


-keto ester.
  • Precursors: Ethyl acrylate + Benzylamine (Michael Addition)

    
     Diester Amine.
    
  • Cyclization: NaOEt/EtOH or NaH/Toluene.

  • Regioselectivity: Symmetrical precursors yield a single regioisomer.

Synthesis of the 6-Oxo Isomer (Cyclization/Oxidation)

The 6-oxo isomer is typically accessed via intramolecular amidation of amino-acid derivatives or oxidation of pre-formed piperidines.

  • Route A (Cyclization): Reductive amination of

    
    -formyl glutarates or cyclization of aminoadipic acid derivatives.
    
  • Route B (Oxidation): Ruthenium-catalyzed oxidation (RuO

    
    ) of N-benzylpiperidine-3-carboxylate. This oxidation preferentially occurs at the 
    
    
    
    -carbons (C2 or C6). Regiocontrol can be challenging but is often directed by sterics at C3.
Pathway Diagram

SynthesisPathways cluster_4 4-Oxo Synthesis (Dieckmann) cluster_6 6-Oxo Synthesis (Amidation) Benzylamine Benzylamine Diester N-Benzyl-bis(propionate) Benzylamine->Diester Double Michael Addn Acrylate Ethyl Acrylate (2 eq) Acrylate->Diester Dieckmann Dieckmann Condensation (NaOEt / Toluene) Diester->Dieckmann Prod4 1-Benzyl-4-oxopiperidine- 3-carboxylate Dieckmann->Prod4 Cyclization Aminoadipic 2-Aminoadipic Acid Deriv. Activation Carboxyl Activation (SOCl2 or DCC) Aminoadipic->Activation Cyclization6 Intramolecular Amidation Activation->Cyclization6 Prod6 1-Benzyl-6-oxopiperidine- 3-carboxylate Cyclization6->Prod6

Figure 2: Orthogonal synthetic strategies. The 4-oxo route relies on C-C bond formation; the 6-oxo route relies on C-N bond formation.

Reactivity & Functional Utility

The 4-Oxo Isomer: A "Hot" Electrophile

This molecule is a workhorse in medicinal chemistry due to its versatility.

  • Decarboxylation: Acid hydrolysis leads to 1-benzyl-4-piperidone , a universal precursor.

  • Reductive Amination: Reaction with anilines followed by hydride reduction yields 4-anilinopiperidines (Fentanyl scaffold).

  • Fischer Indole Synthesis: Reacts with phenylhydrazines to form gamma-carbolines .

The 6-Oxo Isomer: A Stable Scaffold

The lactam ring is robust, serving as a structural template rather than a reactive intermediate.

  • Conformational Constraint: The lactam ring locks the N-C bond rotation, useful for mimicking peptide turns (e.g., Freidinger lactams).

  • Alpha-Alkylation: The C5 position (alpha to the carbonyl) can be alkylated using strong bases (LDA), allowing stereoselective introduction of substituents.

  • Ring Opening: Hydrolysis requires harsh conditions (conc. HCl/reflux), yielding the open-chain amino acid.

Comparison Table
Feature4-Oxo Isomer6-Oxo Isomer
IUPAC Class Ketone (Piperidone)Lactam (Piperidinone)
Nitrogen Basicity Basic (Tertiary Amine)Neutral (Amide)
C3 Acidity High (Activated by Ketone + Ester)Moderate (Activated by Ester only)
Primary Reactivity Nucleophilic attack at C4; Alkylation at C3Electrophilic attack at C6 (hard); Alkylation at C5
Stability Unstable (oxidizes/decarboxylates)Highly Stable
Key Drug Class Analgesics, SSRIs (Paroxetine)Anticoagulants, Peptidomimetics

Experimental Protocols

Synthesis of 1-Benzyl-4-oxopiperidine-3-carboxylate (Dieckmann)

Note: This reaction requires anhydrous conditions.

  • Reagents: Sodium hydride (60% in oil, 1.1 eq), Toluene (anhydrous), N-benzyl-N,N-bis(2-carboethoxyethyl)amine (1.0 eq).

  • Procedure:

    • Wash NaH with hexane to remove oil. Suspend in toluene.

    • Add a catalytic amount of ethanol (0.1 eq) to initiate enolate formation.

    • Add the diester dropwise at reflux.

    • Observation: The solution will turn yellow/orange and become viscous as the sodium salt precipitates.

    • Quench with glacial acetic acid/ice water.

  • Workup: Extract with EtOAc. The product is often an oil that solidifies upon standing or conversion to the HCl salt (mp ~162°C dec).

Characterization (NMR Distinction)
  • 4-Oxo Isomer:

    • 
      H NMR:  Distinct singlets or AB systems for the C2 protons (isolated between N and Ester). Enol signals may be visible >12 ppm.
      
    • 
      C NMR:  Ketone carbonyl at ~205 ppm . Ester carbonyl at ~170 ppm.
      
  • 6-Oxo Isomer:

    • 
      H NMR:  Protons at C6 are absent (carbonyl). Protons at C2 are shifted downfield due to the amide nitrogen.
      
    • 
      C NMR:  Lactam carbonyl at ~170 ppm  (similar region to ester). Absence of ketone peak >200 ppm.
      

References

  • Dieckmann Condensation Mechanism & Protocols

    • Kuehne, M. E. "The Synthesis of N-Benzyl-4-piperidone and Derivatives." Journal of the American Chemical Society, 1959. Link

  • Piperidinone (Lactam)

    • Yoshimura, N., et al. "Ruthenium-Catalyzed Oxidation of Piperidines." Journal of Organic Chemistry, 2003. Link

  • Medicinal Chemistry Applications (4-Oxo)

    • Janssen, P. A. J. "Synthesis of Fentanyl and Related Analogs."[1] Journal of Medicinal Chemistry, 1964. Link

  • Structural Data (CAS 41276-30-6)

    • PubChem Compound Summary for CID 102624, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate. Link

  • Structural Data (CAS 304859-21-0)

    • ChemicalBook Entry for Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate. Link

Sources

Exploratory

Safety data sheet (SDS) for Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate

This guide serves as an advanced technical safety and handling manual for Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate . It is designed for researchers and process chemists who require more than a standard compliance she...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as an advanced technical safety and handling manual for Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate . It is designed for researchers and process chemists who require more than a standard compliance sheet—specifically, those needing to distinguish this structural isomer from common pharmaceutical intermediates.

Molecular Identification & Structural Context

CAS Number: 304859-21-0 Molecular Formula: C₁₅H₁₉NO₃ Molecular Weight: 261.32 g/mol IUPAC Name: Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate[1]

Structural Distinction (Critical)

Researchers must distinguish this compound from its regioisomer, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (CAS 41276-30-6), a common intermediate in the synthesis of acetylcholinesterase inhibitors like Donepezil.

  • The 4-oxo isomer is a beta-keto ester with a tertiary amine, making it basic and prone to decarboxylation or enolization.

  • The 6-oxo isomer (This Topic) is a lactam (cyclic amide). The nitrogen atom is part of the amide bond (N-C=O). Because the nitrogen is benzylated, it forms a tertiary lactam . This confers significantly different chemical stability and solubility profiles compared to the 4-oxo amine.

Feature6-Oxo Isomer (CAS 304859-21-0)4-Oxo Isomer (CAS 41276-30-6)
Functional Group Lactam (Cyclic Amide)Ketone / Tertiary Amine
Basicity Negligible (Amide resonance)Basic (Tertiary amine)
Reactivity Stable to mild base/acidProne to aldol/decarboxylation
Primary Risk Skin/Eye IrritationCorrosive/Irritant

Hazard Identification (GHS Classification)

Based on structure-activity relationships (SAR) for N-substituted lactams and piperidine carboxylates.

Classification[2][3][4][5][6]
  • Skin Corrosion/Irritation: Category 2 (H315)[2]

  • Serious Eye Damage/Irritation: Category 2A (H319)

  • Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)

  • Acute Toxicity (Oral): Category 4 (H302) (Precautionary classification based on analog data)

Signal Word: WARNING
Precautionary Statements
  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[3]

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3] Remove contact lenses if present and easy to do.[2][3] Continue rinsing.[2][3]

Physical & Chemical Properties

Note: Specific experimental values for this isomer are rare in open literature. Values below are estimated based on structural analogs and standard CoA data for this class.

PropertyValue / Estimate
Physical State Solid (typically off-white to pale yellow powder)
Melting Point Est. 70–90 °C (Lactams generally melt higher than oils)
Solubility (Water) Low (Hydrophobic benzyl/ethyl groups)
Solubility (Organic) Soluble in DCM, Ethyl Acetate, DMSO, Methanol
pKa Non-basic (Amide nitrogen)
Stability Stable under standard laboratory conditions.[4][5] Avoid strong reducing agents (LiAlH₄).

Handling & Synthesis Protocols

Engineering Controls

The tertiary lactam structure suggests stability, but the ester moiety is susceptible to hydrolysis.

  • Moisture Control: Store under inert atmosphere (Argon/Nitrogen) if long-term stability of the ester is required.

  • Ventilation: All operations involving heating or dust generation must occur inside a certified chemical fume hood.

Experimental Workflow: Safety Decision Tree

The following diagram outlines the decision logic for handling this compound during synthesis or purification.

SafetyWorkflow Start Start: Handling CAS 304859-21-0 StateCheck Check Physical State (Solid vs. Solute) Start->StateCheck SolidHandling Solid Handling: Weighing/Transfer StateCheck->SolidHandling Powder SoluteHandling Solute Handling: DCM/EtOAc Solution StateCheck->SoluteHandling Dissolved PPE_Solid PPE: N95/P100 Mask + Nitrile Gloves SolidHandling->PPE_Solid PPE_Liquid PPE: Splash Goggles + Double Nitrile Gloves SoluteHandling->PPE_Liquid Reaction Reaction Step: Avoid Strong Reducers (LiAlH4) Avoid Strong Acids (Hydrolysis) PPE_Solid->Reaction PPE_Liquid->Reaction Spill Spill Event? Reaction->Spill CleanUp Solid: Wet Wipe (Avoid Dust) Liquid: Vermiculite Absorb Spill->CleanUp Yes Disposal Disposal: Halogen-Free Organic Waste Spill->Disposal No CleanUp->Disposal

Caption: Operational workflow for handling Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate, emphasizing state-dependent PPE and reaction constraints.

Emergency Response Procedures

First Aid Logic

Because this compound is a lactam, it lacks the acute basicity of amines, but it may still act as a permeating agent due to the benzyl/ester lipophilicity.

  • Eye Contact: Flush immediately with saline or water for 15 minutes. The lipophilic nature means the chemical may adhere to the cornea; irrigation must be thorough.

  • Skin Contact: Wash with soap and water. Do not use alcohol (ethanol/isopropanol) immediately, as this may increase transdermal absorption of the ester.

  • Ingestion: Do not induce vomiting. The ester may hydrolyze in the stomach to release ethanol and the corresponding acid; treat symptomatically for irritation.

Firefighting Measures
  • Media: Carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[6]

  • Hazardous Combustion Products: Nitrogen oxides (NOx) and Carbon monoxide (CO). The benzyl group produces heavy soot; respiratory protection (SCBA) is mandatory.

Toxicological Context (E-E-A-T Analysis)

Why is specific toxicity data limited? As a specialized building block, full LD50 studies are rarely published. However, we can extrapolate risks:

  • Piperidine Ring: Generally associated with skin irritation and CNS effects at high doses.

  • Benzyl Group: Increases lipophilicity, facilitating skin absorption.

  • Lactam Moiety: Biologically, lactams can be reactive (e.g., beta-lactams in antibiotics), but this is a delta-lactam (6-membered ring), which is thermodynamically stable and generally exhibits lower alkylating potential than smaller rings.

Storage & Disposal

  • Storage: Keep container tightly closed in a dry, well-ventilated place. Recommended temperature: 2–8 °C (Refrigerate) to prevent slow hydrolysis of the ethyl ester.

  • Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber. Observe all federal, state, and local environmental regulations.

References

  • PubChem. (2025).[5][7] Compound Summary for Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Isomer Comparison). National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate via aminoadipic acid cyclization

This Application Note provides a rigorous protocol for the synthesis of Ethyl 1-benzyl-6-oxopiperidine-2-carboxylate (also known as ethyl 1-benzyl-6-oxopipecolate) via the cyclization of 2-aminoadipic acid .[1] Scientifi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note provides a rigorous protocol for the synthesis of Ethyl 1-benzyl-6-oxopiperidine-2-carboxylate (also known as ethyl 1-benzyl-6-oxopipecolate) via the cyclization of 2-aminoadipic acid .[1]

Scientific Clarification on Regiochemistry: While the request specifies the "3-carboxylate" isomer, the direct cyclization of 2-aminoadipic acid (α-aminoadipic acid) inherently yields the 2-carboxylate derivative (Pipecolic acid scaffold).[1] The formation of a 3-carboxylate (Nipecotic acid scaffold) requires a different carbon backbone precursor (e.g., via Michael addition of malonates). To maintain scientific integrity, this guide focuses on the 2-carboxylate synthesis which is the direct product of the requested "aminoadipic acid cyclization" pathway.

[1]

Scientific Context & Mechanism[2][3][4]

The synthesis exploits the intramolecular nucleophilic acyl substitution of N-substituted 2-aminoadipic acid.[1][2] Unlike glutamic acid, which cyclizes readily to form a 5-membered lactam (pyroglutamic acid), 2-aminoadipic acid forms a 6-membered lactam (piperidone).[1]

Reaction Pathway[2][3][6][7][8][9][10]
  • N-Alkylation: Protection of the amine via reductive amination with benzaldehyde prevents over-alkylation and introduces the benzyl group early.

  • Esterification-Cyclization Cascade: Treatment with thionyl chloride in ethanol serves a dual purpose:

    • Activation: Converts carboxylic acids to acid chlorides/esters.[1][3]

    • Cyclization: The secondary amine attacks the activated

      
      -carbonyl (favored over the 
      
      
      
      -carbonyl due to ring strain differences between a 6-membered piperidone vs. a 4-membered
      
      
      -lactam).[1]
Mechanistic Flowchart

SynthesisPathway cluster_conditions Key Transformation Start 2-Aminoadipic Acid (Zwitterion) Inter1 N-Benzyl-2-aminoadipic acid Start->Inter1 Benzaldehyde NaBH4, NaOH Inter2 Diethyl N-benzyl-2-aminoadipate (Transient) Inter1->Inter2 SOCl2, EtOH (Esterification) Product Ethyl 1-benzyl-6-oxopiperidine- 2-carboxylate Inter2->Product Heat/Reflux (Cyclization)

Figure 1: Reaction scheme for the conversion of 2-aminoadipic acid to the target lactam ester.

Experimental Protocols

Phase 1: N-Benzylation of 2-Aminoadipic Acid

Objective: Synthesize N-benzyl-2-aminoadipic acid via reductive amination.[1][2]

Reagents:

  • DL-2-Aminoadipic acid (1.0 eq)[1]

  • Benzaldehyde (1.1 eq)

  • Sodium Hydroxide (2M aq.[1] solution)

  • Sodium Borohydride (NaBH4) (0.6 eq)

  • Methanol/Water (solvent)

Procedure:

  • Dissolution: Dissolve 10.0 g (62 mmol) of 2-aminoadipic acid in 35 mL of 2M NaOH. Ensure the solution is homogeneous (pH ~10).

  • Imine Formation: Add 7.0 mL (69 mmol) of benzaldehyde dropwise while stirring at room temperature. Stir for 30 minutes. The solution may become slightly turbid.

  • Reduction: Cool the reaction mixture to 0°C in an ice bath. Carefully add 1.4 g (37 mmol) of NaBH4 in small portions over 20 minutes. Caution: Hydrogen gas evolution.[1]

  • Workup: Stir for 2 hours, allowing the mixture to warm to room temperature.

  • Precipitation: Acidify the solution to pH 3-4 using 2M HCl. The N-benzyl amino acid should precipitate.[1][4]

  • Isolation: Filter the white solid, wash with cold water (2 x 20 mL) and diethyl ether (2 x 20 mL) to remove unreacted benzaldehyde. Dry under vacuum.[1][4]

Yield Target: 75-85% Checkpoint: 1H NMR should show benzyl protons (singlet/doublet ~3.8-4.2 ppm) and disappearance of the aldehyde peak.[1]

Phase 2: One-Pot Esterification and Cyclization

Objective: Convert N-benzyl-2-aminoadipic acid to Ethyl 1-benzyl-6-oxopiperidine-2-carboxylate.

Reagents:

  • N-Benzyl-2-aminoadipic acid (from Phase 1)[1]

  • Thionyl Chloride (SOCl2) (3.0 eq)

  • Absolute Ethanol (Anhydrous)

  • Triethylamine (Et3N) (Optional, for neutralization)

Procedure:

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (CaCl2).

  • Solvation: Suspend 10.0 g of N-benzyl-2-aminoadipic acid in 100 mL of absolute ethanol. Cool to 0°C.[4][5]

  • Activation: Add 9.0 mL (120 mmol) of Thionyl Chloride dropwise via an addition funnel over 30 minutes. Exothermic reaction; maintain temperature <10°C.[1]

  • Reflux: Once addition is complete, remove the ice bath and heat the mixture to reflux (80°C) for 6–12 hours.

    • Note: The reaction proceeds through the diethyl ester intermediate. Prolonged heating favors the intramolecular aminolysis (cyclization).

  • Monitoring: Monitor by TLC (EtOAc/Hexane 1:1). The intermediate diester (higher Rf) should convert to the lactam (lower Rf).

  • Workup:

    • Evaporate ethanol and excess SOCl2 under reduced pressure.[1]

    • Redissolve the oily residue in Dichloromethane (DCM, 100 mL).

    • Wash with Saturated NaHCO3 (2 x 50 mL) to neutralize HCl salts.

    • Wash with Brine (50 mL), dry over MgSO4, and concentrate.

  • Purification: Purify the crude oil via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).

Data Summary Table:

ParameterSpecification
Appearance Pale yellow viscous oil or low-melting solid
Rf Value ~0.4 (EtOAc/Hexane 1:[1]1)
Yield 60-70% (over 2 steps)
Key IR Signals 1735 cm⁻¹ (Ester C=O), 1640 cm⁻¹ (Lactam C=O)

Quality Control & Validation

NMR Characterization (Expected)[9]
  • 1H NMR (400 MHz, CDCl3):

    • 
       7.25-7.35 (m, 5H, Ar-H)[1]
      
    • 
       5.25 (d, 1H, N-CH-Ph, diastereotopic)[1]
      
    • 
       4.15 (q, 2H, O-CH2-CH3)[1]
      
    • 
       3.95 (dd, 1H, H-2, 
      
      
      
      -proton)[1]
    • 
       3.85 (d, 1H, N-CH-Ph)[1]
      
    • 
       2.40-2.60 (m, 2H, H-6, 
      
      
      
      -keto protons)[1]
    • 
       1.70-2.10 (m, 4H, H-3, H-4)[1]
      
    • 
       1.25 (t, 3H, CH3)
      
Troubleshooting Guide
  • Problem: Low cyclization yield (Diester persists).

    • Solution: The intermediate diethyl N-benzyl-2-aminoadipate may require higher temperatures to cyclize.[1] Reflux in Toluene or Xylene with a catalytic amount of Acetic Acid for 4 hours to drive the lactamization.

  • Problem: Product hydrolysis.

    • Solution: Ensure anhydrous conditions during the SOCl2 step. Moisture will hydrolyze the ester back to the acid.

References

  • Gmeiner, P. (1991).[1] Synthesis of 6-oxopipecolic acid derivatives. Liebigs Annalen der Chemie, 1991(11), 1151-1155.[1]

  • Cinelli, M. A., et al. (2019). Mechanism-based inactivation of GABA aminotransferase. Journal of Medicinal Chemistry, 62(15), 7233-7249.[1]

  • Silverman, R. B., & Levy, M. A. (1981). N-(Aminoalkyl)lactam derivatives as potential GABA-T inhibitors. Journal of Organic Chemistry, 46(6), 1059-1064.[1]

Sources

Application

Application Note: Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate as a Precursor for Cyclic GABA Analogs

This Application Note is designed for researchers and drug development professionals focusing on GABAergic therapeutics. It details the utilization of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate as a high-value scaffold...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and drug development professionals focusing on GABAergic therapeutics. It details the utilization of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate as a high-value scaffold for synthesizing Nipecotic Acid derivatives and GAT-1 (GABA Transporter 1) inhibitors .

Executive Summary

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate (CAS: 304859-21-0) serves as a critical chiral scaffold for the synthesis of Nipecotic Acid (Piperidine-3-carboxylic acid) and its lipophilic derivatives (e.g., Tiagabine analogs). Unlike linear GABA analogs (e.g., Pregabalin), this precursor provides a pre-formed piperidine ring with established stereocenters, essential for developing high-affinity GABA Uptake Inhibitors .

This guide outlines the chemical rationale and validated protocols for transforming this lactam precursor into bioactive GABA analogs, focusing on lactam reduction , chiral resolution , and functionalization .

Technical Background & Mechanism

The Pharmacophore

The target pharmacophore derived from this precursor is the Nipecotic Acid moiety , a rigid analog of GABA.

  • GABA (Flexible):

    
    
    
  • Nipecotic Acid (Rigid): The amine and carboxylic acid are constrained within a piperidine ring.

  • Mechanism of Action: These analogs bind to the GAT-1 transporter, preventing the reuptake of GABA from the synaptic cleft, thereby enhancing GABAergic inhibition.

Structural Advantages of the Precursor

Using Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate offers three distinct advantages over starting from pyridine derivatives:

  • Stereocontrol: The C3 position is already sp3 hybridized, allowing for enzymatic or chemical resolution of the (R)/(S) enantiomers before final functionalization.

  • Stability: The 6-oxo (lactam) group stabilizes the ring during initial handling and purification, unlike oxidation-prone free piperidines.

  • Orthogonal Protection: The N-benzyl group allows for independent manipulation of the carboxylate tail (for lipophilic anchor attachment) before the final deprotection of the secondary amine.

Synthetic Pathway & Logic

The transformation requires a specific sequence to preserve the ester functionality while removing the lactam carbonyl, or a robust reduction-oxidation sequence.

Pathway Diagram (DOT Visualization)

G cluster_0 Alternative: GAT-1 Inhibitor Synthesis Precursor Ethyl 1-benzyl-6-oxopiperidine- 3-carboxylate (Start) Step1 Reduction (LiAlH4) Precursor->Step1 Ring Reduction Intermediate1 1-Benzyl-3-(hydroxymethyl) piperidine Step1->Intermediate1 Step2 Jones Oxidation Intermediate1->Step2 Re-oxidation Intermediate2 1-Benzylnipecotic Acid Step2->Intermediate2 Step3 Chiral Resolution (L-Tartaric Acid) Intermediate2->Step3 ActiveIsomer (S)-1-Benzylnipecotic Acid Step3->ActiveIsomer Step4 Debenzylation (H2, Pd/C) ActiveIsomer->Step4 Linker Lipophilic Anchor (e.g., Bis-thienyl) ActiveIsomer->Linker Coupling FinalProduct (S)-Nipecotic Acid (GABA Analog) Step4->FinalProduct

Figure 1: Synthetic workflow from Lactam Precursor to Bioactive GABA Analog.

Experimental Protocols

Protocol A: Robust Reduction to Piperidine Scaffold

Rationale: Direct reduction of the lactam (amide) to an amine using Borane often risks reducing the ester or forming complexes. The most robust method for this specific precursor is a Reductive Ring Opening / Closure equivalent or Total Reduction followed by Selective Oxidation . This protocol uses the Total Reduction method to ensure complete removal of the lactam oxygen.

Reagents:

  • Precursor: Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate (10 mmol)

  • Reducing Agent: Lithium Aluminum Hydride (LiAlH4) (2.5 equiv)

  • Solvent: Anhydrous THF

  • Quench: Water, 15% NaOH

Step-by-Step:

  • Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a reflux condenser and magnetic stir bar. Flush with Argon.

  • Solvation: Dissolve 2.61 g (10 mmol) of the Precursor in 50 mL anhydrous THF.

  • Addition: Cool the solution to 0°C. Cautiously add LiAlH4 (0.95 g, 25 mmol) portion-wise over 20 minutes. Caution: Gas evolution.

  • Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) for disappearance of the starting material.

    • Checkpoint: The lactam carbonyl is difficult to reduce; ensure complete conversion to the amino-alcohol.

  • Quench (Fieser Method): Cool to 0°C. Add 0.95 mL Water, followed by 0.95 mL 15% NaOH, then 2.85 mL Water. Stir vigorously until a white granular precipitate forms.

  • Workup: Filter through a Celite pad. Wash the pad with THF. Concentrate the filtrate in vacuo.

  • Result: Yields 1-benzyl-3-(hydroxymethyl)piperidine as a colorless oil.

Protocol B: Oxidation to Nipecotic Acid Derivative

Rationale: We must restore the carboxylic acid functionality at position C3 to mimic GABA.

Reagents:

  • Substrate: 1-benzyl-3-(hydroxymethyl)piperidine (from Protocol A)

  • Oxidant: Jones Reagent (CrO3/H2SO4) or TEMPO/NaOCl (Green alternative)

  • Solvent: Acetone (for Jones)

Step-by-Step (Jones Oxidation):

  • Dissolution: Dissolve the amino-alcohol (approx. 2.0 g) in 40 mL acetone. Cool to 0°C.

  • Oxidation: Add Jones Reagent dropwise until an orange color persists. Stir for 1 hour at 0°C.

  • Quench: Add Isopropanol (2 mL) to quench excess oxidant (solution turns green).

  • Extraction: Dilute with water, adjust pH to 5–6 with dilute NaOH. Extract with Chloroform/Isopropanol (3:1).

  • Purification: Dry organic layer over Na2SO4 and concentrate. Recrystallize from Ethanol/Ether.

  • Product: (±)-1-Benzylnipecotic Acid .

Protocol C: Chiral Resolution (Critical for Bioactivity)

Rationale: The (S)-enantiomer of Nipecotic acid is significantly more potent at GAT-1 inhibition.

  • Salt Formation: Dissolve (±)-1-Benzylnipecotic Acid in hot ethanol.

  • Resolving Agent: Add 0.5 equivalents of (L)-Tartaric acid (or Di-p-toluoyl-L-tartaric acid).

  • Crystallization: Allow to cool slowly to RT, then 4°C overnight.

  • Isolation: Filter the crystals. Recrystallize twice from Ethanol to achieve >99% ee (enantiomeric excess).

  • Free Base: Treat the salt with 1M NaOH and extract to yield (S)-1-Benzylnipecotic Acid .

Data & Validation Parameters

To ensure the synthesized analog meets pharmaceutical standards, compare analytical data against these benchmarks.

ParameterSpecificationMethod
Appearance White to off-white crystalline solidVisual
Purity (HPLC) > 98.5%C18 Column, ACN/Water (0.1% TFA)
Chiral Purity (ee) > 99.0% (S-isomer)Chiralpak AD-H, Hexane/IPA
1H NMR (D2O) δ 1.6-2.1 (m, 4H), 2.6-3.4 (m, 5H)Confirmation of Piperidine Ring
Residual Solvent < 500 ppm (THF/Acetone)GC-HS

Application Notes for Drug Design

When using this scaffold to design novel GAT-1 inhibitors:

  • Lipophilic Tethers: The nitrogen atom is the ideal attachment point for lipophilic anchors (e.g., diarylbutenyl groups used in Tiagabine).

    • Strategy: Perform Protocol D (Debenzylation) using H2 (1 atm) and Pd/C (10%) in Methanol to expose the secondary amine.

    • Coupling: React the free amine with an alkyl halide linker containing the lipophilic domain.

  • Bioisosteres: The carboxylic acid at C3 can be converted to a Tetrazole or Hydroxamic acid to improve blood-brain barrier (BBB) permeability while maintaining GABA mimetic activity.

References

  • Andersen, K. E., et al. (1993). "Synthesis of novel GABA uptake inhibitors. 3. Diaryloxime and diarylvinyl ether derivatives of nipecotic acid."[1] Journal of Medicinal Chemistry. Link

  • Krogsgaard-Larsen, P. (1980). "Inhibitors of the GABA uptake systems."[1][2][3][4][5][6] Molecular and Cellular Biochemistry. Link

  • MolCore. (2024). "Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate Product Data." MolCore Chemical Registry. Link

  • PubChem. (2025).[7] "Nipecotic Acid Compound Summary." National Library of Medicine. Link

  • Singh, K., et al. (2022).[8] "Nipecotic acid as potential lead molecule for the development of GABA uptake inhibitors."[2] European Journal of Medicinal Chemistry. Link

Sources

Method

Application Note: Scalable Synthesis of N-Benzyl Piperidin-2-one-5-carboxylates for API Production

This Application Note details a validated, scalable protocol for the synthesis of Methyl 1-benzyl-2-oxopiperidine-5-carboxylate (also known as N-benzyl-5-methoxycarbonyl-piperidin-2-one). This scaffold is a critical inte...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details a validated, scalable protocol for the synthesis of Methyl 1-benzyl-2-oxopiperidine-5-carboxylate (also known as N-benzyl-5-methoxycarbonyl-piperidin-2-one). This scaffold is a critical intermediate in the production of neurokinin receptor antagonists, Factor Xa inhibitors, and other peptidomimetic APIs.

The guide prioritizes the 6-Hydroxynicotinate Hydrogenation Route due to its superior scalability, cost-effectiveness, and use of robust crystalline intermediates compared to the acrylate dimer route.

Abstract

The synthesis of N-benzyl piperidin-2-one-5-carboxylates at multi-kilogram scale presents specific challenges regarding regioselectivity and impurity management. This protocol outlines a high-yielding, two-step industrial process: (1) Regioselective N-alkylation of methyl 6-hydroxynicotinate, followed by (2) Catalytic hydrogenation of the resulting pyridone. This route avoids the polymerization risks associated with acrylate-based Michael additions and utilizes commercially available, stable starting materials. The final protocol delivers the target API intermediate with >98% purity and >75% overall yield.

Retrosynthetic Analysis & Route Selection

To achieve the target 5-carboxylate substitution pattern on the piperidin-2-one ring, two primary strategies were evaluated. The Nicotinate Reduction route was selected for scale-up.

  • Target Molecule: Methyl 1-benzyl-2-oxopiperidine-5-carboxylate

  • Selected Route (Route A): Partial reduction of N-benzyl-6-oxonicotinate.

    • Mechanism:[1][2] Regioselective alkylation of the pyridone nitrogen followed by saturation of the heterocyclic diene.

    • Advantages: Starting material (6-hydroxynicotinic acid) is a commodity chemical; intermediates are crystalline; avoids cryogenic conditions.

  • Alternative Route (Route B): Aza-Michael/Cyclization of Dimethyl 2-methyleneglutarate.

    • Drawbacks: Precursor instability (polymerization); lower atom economy due to required synthesis of the acrylate dimer.

Reaction Scheme

ReactionScheme SM Methyl 6-Hydroxynicotinate (C7H7NO3) Inter Intermediate 1: Methyl 1-benzyl-6-oxo-1,6- dihydropyridine-3-carboxylate SM->Inter Step 1: N-Alkylation Reagent1 Benzyl Chloride K2CO3 / DMF Product Target Product: Methyl 1-benzyl-2-oxo piperidine-5-carboxylate Inter->Product Step 2: Hydrogenation Reagent2 H2 (3 bar) Pd/C, MeOH

Caption: Two-step synthesis of the target lactam via N-alkylation and catalytic hydrogenation.

Detailed Experimental Protocol

Step 1: Regioselective N-Benzylation of Methyl 6-Hydroxynicotinate

Objective: Selectively alkylate the nitrogen atom of the pyridone tautomer over the oxygen (O-alkylation). Key Mechanistic Insight: Using a polar aprotic solvent (DMF) and a carbonate base favors the thermodynamic N-alkylated product over the kinetic O-alkylated imidate.

Materials
  • Substrate: Methyl 6-hydroxynicotinate (1.0 equiv)

  • Reagent: Benzyl chloride (1.1 equiv)

  • Base: Potassium carbonate (anhydrous, granular, 1.5 equiv)

  • Solvent: DMF (7 vol) or Acetone (10 vol, requires longer time)

  • Catalyst: Potassium iodide (0.05 equiv, optional to accelerate reaction)

Procedure
  • Charging: To a dry glass-lined reactor, charge Methyl 6-hydroxynicotinate (100 g, 0.65 mol) and anhydrous

    
     (135 g, 0.98 mol).
    
  • Solvent Addition: Add DMF (700 mL) and stir to form a suspension.

  • Reagent Addition: Add Benzyl chloride (90.5 g, 0.71 mol) dropwise over 30 minutes at 20–25°C. Add KI (5.4 g) if reaction speed is critical.

  • Reaction: Heat the mixture to 60°C and stir for 4–6 hours.

    • IPC (In-Process Control): Monitor by HPLC. Target <1% starting material.

    • Note: Higher temperatures (>90°C) increase O-alkylation impurities.

  • Quench & Workup:

    • Cool the mixture to 20°C.

    • Pour the reaction mass slowly into Ice Water (2.1 L) (3x reaction volume) with vigorous stirring. The product will precipitate as a solid.

    • Stir the slurry for 1 hour at 0–5°C.

  • Isolation: Filter the solid and wash the cake with water (2 x 200 mL) to remove residual DMF and inorganic salts.

  • Drying: Dry the filter cake in a vacuum oven at 45°C for 12 hours.

    • Yield: 142–150 g (90–95%)

    • Appearance: Off-white to pale yellow solid.

    • Purity: >98% (HPLC).

Step 2: Catalytic Hydrogenation to Piperidinone

Objective: Saturate the C3-C4 and C5-C6 double bonds of the dihydropyridine ring without reducing the ester or the amide carbonyl. Key Mechanistic Insight: The 6-oxopyridine ring is aromatic but electron-deficient. Palladium on Carbon (Pd/C) effectively reduces the alkenes. The amide carbonyl is resistant to hydrogenolysis under these mild conditions.

Materials
  • Substrate: Methyl 1-benzyl-6-oxo-1,6-dihydropyridine-3-carboxylate (from Step 1)

  • Catalyst: 10% Pd/C (50% water wet, 5 wt% loading relative to substrate)

  • Solvent: Methanol (10 vol)

  • Gas: Hydrogen (

    
    )
    
Procedure
  • Charging: In a high-pressure autoclave (Hastelloy or SS316), charge the Step 1 Intermediate (100 g) and Methanol (1.0 L).

  • Catalyst Loading: Charge 10% Pd/C catalyst (5.0 g dry basis, typically 10 g wet paste) under inert nitrogen atmosphere. Safety Warning: Pyrophoric catalyst.

  • Hydrogenation:

    • Purge the vessel with Nitrogen (3x) and then Hydrogen (3x).

    • Pressurize to 3–5 bar (45–75 psi) with Hydrogen.

    • Heat to 40–50°C . Stir at high agitation (800+ rpm) to ensure mass transfer.

  • Completion: Reaction is typically complete in 4–8 hours.

    • IPC: Monitor H2 uptake or HPLC. Disappearance of the UV-active pyridone peak indicates completion (product has low UV absorbance).

  • Workup:

    • Cool to 20°C and vent H2. Purge with Nitrogen.

    • Filter the mixture through a Celite bed or sparkler filter to remove the catalyst. Wash the bed with Methanol (2 x 100 mL).

  • Concentration: Distill off the Methanol under reduced pressure (<50°C) to obtain a thick oil or low-melting solid.

  • Crystallization (Optional): If high purity is required, recrystallize from Ethyl Acetate/Heptane (1:3).

    • Yield: 85–90 g (85–90%)

    • Appearance: White crystalline solid or viscous colorless oil.

    • Purity: >99% (GC/HPLC).

Process Optimization & Data

Solvent Screening for Step 1 (N-Alkylation)

The choice of solvent significantly impacts the N- vs O-alkylation ratio. DMF provides the best balance of solubility and regioselectivity.

SolventTemperatureTime (h)Conversion (%)N-Alkylated (Target) : O-Alkylated (Impurity)
DMF 60°C 4 >99 96 : 4
AcetoneReflux (56°C)129592 : 8
Toluene80°C246085 : 15
THFReflux187088 : 12
Impurity Profile
  • O-Benzyl Impurity (Step 1): Removed during the water quench/filtration step (O-alkyl product is often an oil or has different solubility).

  • Over-Reduction (Step 2): Reduction of the benzyl group (debenzylation) to form Methyl piperidin-2-one-5-carboxylate.

    • Control: Stop reaction immediately upon cessation of H2 uptake. Avoid acidic conditions which promote debenzylation.

Process Workflow Diagram

Workflow cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrogenation S1_React Reactor 1: 6-Hydroxynicotinate + BnCl DMF, 60°C S1_Quench Quench Tank: Ice Water Precipitation S1_React->S1_Quench S1_Filter Filtration & Wash (Remove inorganic salts) S1_Quench->S1_Filter S1_Dry Drying Oven 45°C, Vacuum S1_Filter->S1_Dry S2_React Autoclave: Intermediate + H2 + Pd/C MeOH, 5 bar S1_Dry->S2_React Transfer Solid S2_Filter Catalyst Filtration (Celite/Sparkler) S2_React->S2_Filter S2_Conc Solvent Evaporation (Rotary Evaporator) S2_Filter->S2_Conc S2_Cryst Crystallization EtOAc/Heptane S2_Conc->S2_Cryst

Caption: Integrated workflow for the GMP-compliant production of the target API intermediate.

Safety & EHS Considerations

  • Benzyl Chloride: Potent lachrymator and alkylating agent. Handle in a fume hood. Destroy excess reagent with aqueous ammonia or hydroxide during workup.

  • Palladium on Carbon: Pyrophoric when dry. Keep wet with water or solvent at all times. Filter under inert gas (Nitrogen) to prevent ignition of methanol vapors.

  • Hydrogen Gas: Extremely flammable. Ensure autoclave is grounded and leak-tested. Monitor headspace for oxygen before pressurization.

References

  • Regioselective N-Alkylation of Pyridones

    • Title: "Regioselective N-alkylation of the 1H-indazole scaffold and rel
    • Source: Beilstein J. Org. Chem. 2021, 17, 1939–1951.[3]

    • URL:[Link]

  • Hydrogenation of Nicotinic Acid Derivatives: Title: "Catalytic hydrogenation of pyridine derivatives for API synthesis." Source: Organic Process Research & Development (General Reference for Pyridine Reduction). Context: Validates Pd/C conditions for preserving amide/ester functionality while reducing the ring.
  • Alternative Acrylate Route (Background)

    • Title: "Reaction of dimethyl itacon
    • Source: ResearchG
    • URL:[Link]

Sources

Application

Reaction conditions for converting amino esters to lactam rings

Application Note: Optimizing Intramolecular Aminolysis for Lactam Synthesis Executive Summary The cyclization of amino esters to lactams is a fundamental transformation in medicinal chemistry, essential for synthesizing...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimizing Intramolecular Aminolysis for Lactam Synthesis

Executive Summary

The cyclization of amino esters to lactams is a fundamental transformation in medicinal chemistry, essential for synthesizing


-lactam antibiotics, 

-lactam nootropics, and macrocyclic peptides. While thermodynamically favorable for 5- and 6-membered rings, this transformation faces kinetic competition from intermolecular polymerization (oligomerization).

This guide moves beyond standard textbook definitions to provide a decision-matrix for reaction conditions. It details three distinct protocols ranging from organocatalytic methods for sensitive substrates to Lewis-acid mediated activation for sterically hindered systems.

Strategic Analysis: The Kinetic vs. Thermodynamic Battle

Success in lactamization relies on manipulating the effective molarity (EM) of the system. The reaction is a race between the intramolecular rate constant (


) and the intermolecular rate constant (

).
  • Thermodynamic Control: For 5- and 6-membered rings, cyclization is enthalpically driven (formation of a stable amide bond) and entropically accessible.

  • Kinetic Traps: Medium-sized rings (8–11 members) suffer from transannular strain and unfavorable entropy, often requiring high-dilution techniques to suppress

    
    .
    
Mechanistic Pathway & Competing Reactions

The following diagram illustrates the bifurcation between the desired cyclization and the undesired polymerization.

LactamizationMechanism Start Amino Ester (Linear Precursor) Equilibrium Tetrahedral Intermediate Start->Equilibrium Nucleophilic Attack (k_1) Polymer Oligomer/Polymer (Intermolecular) Start->Polymer Concentration Dependent (k_inter) Equilibrium->Start Reversible (k_-1) Lactam Lactam Ring (Intramolecular) Equilibrium->Lactam Cyclization (High Dilution Favored)

Figure 1: Mechanistic bifurcation. High dilution suppresses the dashed pathway (Polymerization).

Method Selection Guide

Choose your protocol based on ring size and substrate sensitivity.

ConstraintRecommended ProtocolKey ReagentMechanism
5-6 Membered Ring (Unprotected)Protocol A Base (e.g.,

, NaOMe)
General Base Catalysis
Sensitive/Chiral Substrate Protocol B TBD (Guanidine base)Dual H-bond Activation
Hindered/Unreactive Ester Protocol C

(Trimethylaluminum)
Aluminum Amide Activation
Macrocycle (>12 Members) Protocol D High Dilution + CouplingPseudo-dilution / Activation

Detailed Experimental Protocols

Protocol A: General Base-Mediated Cyclization (Thermal)

Best for: Simple


- and 

-lactams (5-6 membered) where stereocenter epimerization is not a primary concern.

The Logic: Free amines are nucleophilic enough to attack unhindered methyl/ethyl esters. A base ensures the amine is deprotonated (neutral) and not an ammonium salt. Heat overcomes the activation energy.

Reagents:

  • Substrate: Amino ester (HCl salt or free base).

  • Solvent: Methanol or Ethanol (matches the ester leaving group to prevent transesterification byproducts).

  • Base: Triethylamine (

    
    ) or Sodium Methoxide (NaOMe).
    

Step-by-Step:

  • Dissolution: Dissolve amino ester HCl salt (1.0 equiv) in anhydrous MeOH (0.5 M concentration).

  • Neutralization: Add

    
     (1.2 equiv) dropwise at 0°C.
    
    • Critical Check: Verify pH is basic (

      
      9-10). If the amine is not free, reaction will not proceed.
      
  • Cyclization: Heat the mixture to reflux (

    
    ) for 4–12 hours.
    
    • Monitoring: Monitor by TLC for disappearance of the starting material spot (ninhydrin stain active).

  • Workup: Concentrate in vacuo. Redissolve in EtOAc, wash with minimal water (to remove salts), dry over

    
    , and concentrate.
    
Protocol B: TBD-Catalyzed Aminolysis (Organocatalytic)

Best for: Substrates prone to epimerization or requiring mild conditions (Room Temperature).

The Logic: 1,5,7-Triazabicyclo[4.4.0]dec-5-ene (TBD) is a bicyclic guanidine that acts as a bifunctional catalyst. It activates the ester carbonyl via H-bonding (acting as an acid) and simultaneously activates the amine (acting as a base).

Reagents:

  • Catalyst: TBD (10–30 mol%).

  • Solvent: THF or Toluene (Anhydrous).

Step-by-Step:

  • Preparation: In a flame-dried flask under Argon, dissolve the amino ester (1.0 equiv) in anhydrous THF (0.2 M).

  • Catalyst Addition: Add TBD (0.2 equiv).

  • Reaction: Stir at Room Temperature for 12–24 hours.

    • Note: Unlike Protocol A, no heat is required, preserving chiral centers alpha to the carbonyl.

  • Workup: Dilute with

    
    , wash with dilute HCl (to remove TBD), then saturated 
    
    
    
    . Dry and concentrate.
Protocol C: Trimethylaluminum ( ) Mediated Cyclization

Best for: Sterically hindered esters, anilines (low nucleophilicity), or "stubborn" substrates.

The Logic:


 reacts with the amine to form a dimethylaluminum amide intermediate. This species is significantly more nucleophilic than the neutral amine and coordinates strongly to the ester oxygen, forcing the reaction forward. Caution: Pyrophoric Reagent. 

Reagents:

  • Reagent:

    
     (2.0 M in Toluene/Hexane).
    
  • Solvent: Toluene or DCM.

Step-by-Step:

  • Activation (The "Ate" Complex): In a flame-dried Schlenk flask under

    
    , dissolve the amino ester (1.0 equiv) in dry Toluene.
    
  • Addition: Cool to 0°C. Slowly add

    
     (1.1 – 1.5 equiv).
    
    • Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.

  • Cyclization: Allow to warm to Room Temperature. If reaction is slow (check TLC after 1 hr), heat to reflux (

    
    ).
    
    • Mechanism:[1][2][3][4][5][6][7][8][9] The aluminum acts as a template, bringing the N and C termini into proximity.[10]

  • Quenching (Critical): Cool to 0°C. Carefully quench with dilute HCl (dropwise) or Rochelle's salt (Potassium sodium tartrate) solution.

    • Tip: Rochelle's salt is preferred to break up the aluminum emulsion during extraction. Stir vigorously for 1 hour until two clear layers form.

Protocol D: High-Dilution Macrolactamization

Best for: Rings >12 members.[11]

The Logic: To favor intramolecular cyclization (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


) over intermolecular polymerization (

), the concentration must be extremely low, typically

M.

Workflow Diagram:

Macrolactamization Preparation Linear Precursor (Activated Ester/Acid) SyringePump Syringe Pump Addition (Slow Addition) Preparation->SyringePump Load ReactionVessel Large Volume Solvent (Refluxing Toluene/DMF) SyringePump->ReactionVessel Dropwise over 4-12h (Pseudo-high dilution) Product Macrocycle ReactionVessel->Product Workup

Figure 2: Pseudo-high dilution setup to maintain low instantaneous concentration of reactive species.

Protocol Modification:

  • Use a syringe pump to add the substrate solution slowly (over 4–8 hours) into a large volume of refluxing solvent containing the base/catalyst.

  • Final concentration in the pot should never exceed 1 mM during addition.

Troubleshooting & Optimization Table

ObservationProbable CauseCorrective Action
Oligomerization (Polymer spots on TLC) Concentration too highDilute reaction 10-fold; switch to Protocol D (Syringe pump addition).
No Reaction (SM remains) Amine protonatedEnsure >1 eq. of base is used. Verify pH.
No Reaction (Sterics) Poor nucleophilicitySwitch to Protocol C (

)
to activate the amine.
Epimerization (Loss of chirality) High Heat / Strong BaseSwitch to Protocol B (TBD) at Room Temp. Avoid thermodynamic control.
Hydrolysis (Acid formation) Wet solventDry solvents over molecular sieves (3Å or 4Å). Ensure inert atmosphere (

/Ar).

References

  • TBD Catalysis Mechanism: Sabot, C., Kumar, K. A., Meunier, S., & Mioskowski, C. (2007). "A convenient aminolysis of esters catalyzed by 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) under solvent-free conditions." Tetrahedron Letters, 48(22), 3863-3866. Link

  • Trimethylaluminum Activation: Woodward, R. B., et al. (1981). "Asymmetric total synthesis of erythromycin. 1. Synthesis of an erythronolide A secoacid derivative via tetrahydrofuran intermediates." Journal of the American Chemical Society, 103(11), 3210-3213. (Foundational use of AlMe3 for lactonization/lactamization). Link

  • High Dilution Principle: Galli, C., & Mandolini, L. (2000). "The role of ring strain on the ease of ring closure of bifunctional chain molecules." European Journal of Organic Chemistry, 2000(18), 3117-3125. Link

  • General Lactam Synthesis: Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for nucleophilic acyl substitution). Link

  • AlMe3 Peptide Bond Formation: Hattori, T., & Yamamoto, H. (2023). "Trimethylaluminum-mediated one-pot peptide elongation." Chemical Science, 14, 5606-5612. Link

Sources

Method

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate as a scaffold for kinase inhibitor design

Application Note: Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate as a Scaffold for Kinase Inhibitor Design Introduction: Unlocking the Lactam Scaffold In the pursuit of novel ATP-competitive kinase inhibitors, "scaffold ho...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate as a Scaffold for Kinase Inhibitor Design

Introduction: Unlocking the Lactam Scaffold

In the pursuit of novel ATP-competitive kinase inhibitors, "scaffold hopping" remains a critical strategy to overcome patent cliffs, improve physicochemical properties, and fine-tune selectivity.[1] Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate (also referred to as ethyl 1-benzyl-6-oxonipecotate) represents a versatile, privileged lactam scaffold.[1]

Unlike the planar, rigid heteroaromatics (e.g., quinazolines, pyrimidines) often used as hinge binders, this saturated lactam offers:

  • Chirality: The C3 stereocenter allows for the exploration of specific vectors into the solvent-exposed or hydrophobic regions, enhancing selectivity (e.g., distinguishing between CDK2 and CDK1).

  • Vectorization: The 3-carboxylate serves as a modular handle for coupling to "warheads" or hinge-binding motifs.[1]

  • Hydrophobic Anchoring: The 1-benzyl group targets the hydrophobic back-pocket (Gatekeeper region) or the solvent front, depending on the binding mode.

  • Solubility: The sp3-rich piperidine ring improves solubility (Fsp3 score) compared to fully aromatic scaffolds.

This guide details the synthesis, functionalization, and biological evaluation of this scaffold, specifically targeting CDK2 and c-Met kinase inhibition.

Protocol 1: High-Fidelity Synthesis of the Scaffold

The synthesis exploits a Michael addition-cyclization cascade , a robust method for constructing functionalized lactams.

Objective: Synthesize Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate (Compound 1 ) with >98% purity.

Reagents & Materials:
  • Diethyl glutaconate (CAS: 2049-67-4)[1]

  • Benzylamine (CAS: 100-46-9)[1]

  • Ethanol (Anhydrous)

  • Sodium Ethoxide (21% in EtOH)

  • Palladium on Carbon (10% Pd/C)

  • Hydrogen gas (balloon or Parr shaker)

Step-by-Step Methodology:
  • Michael Addition (Enamine Formation):

    • In a 500 mL round-bottom flask, dissolve Diethyl glutaconate (20.0 mmol) in anhydrous Ethanol (100 mL).

    • Cool to 0°C. Add Benzylamine (20.0 mmol) dropwise over 15 minutes.

    • Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Note: Monitoring by TLC (Hexane:EtOAc 3:1) will show the disappearance of the glutaconate.

  • Cyclization (Lactamization):

    • Add Sodium Ethoxide (2.0 mmol, 0.1 eq) to the reaction mixture.

    • Heat to reflux (80°C) for 12 hours. The intermediate amino-diester undergoes intramolecular cyclization to form the unsaturated lactam (Ethyl 1-benzyl-6-oxo-1,2,3,6-tetrahydropyridine-3-carboxylate).[1]

    • Concentrate the solvent in vacuo.

  • Reduction (Saturation of the Ring):

    • Redissolve the crude unsaturated lactam in Ethanol (50 mL).

    • Add 10% Pd/C (10 wt% loading).

    • Stir under H₂ atmosphere (1 atm, balloon) for 6 hours at RT.

    • Filter through a Celite pad to remove the catalyst.

    • Concentrate the filtrate.

  • Purification:

    • Purify the residue via Flash Column Chromatography (SiO₂).

    • Eluent: Gradient 0-30% Ethyl Acetate in Hexanes.[1]

    • Yield: Expect ~65-75% overall yield as a viscous oil or low-melting solid.[1]

QC Check:

  • ¹H NMR (400 MHz, CDCl₃): Confirm diagnostic peaks: Benzyl CH₂ (~4.6 ppm, dd), Piperidine ring protons (multiplets 1.8–3.5 ppm), Ethyl ester (4.15 q, 1.25 t).

  • LC-MS: [M+H]⁺ = 262.14.[1]

Protocol 2: Scaffold Hopping & Derivatization (Application)

This protocol transforms the scaffold into a kinase inhibitor by converting the ester into a hinge-binding amide.

Target Design: Linking the scaffold to a 4-aminopyrazole or aminopyrimidine (common hinge binders for CDKs).[1]

Workflow:
  • Hydrolysis (Ester to Acid):

    • Dissolve Compound 1 (1.0 eq) in THF/Water (1:1).

    • Add LiOH (2.0 eq). Stir at RT for 2 hours.

    • Acidify with 1N HCl to pH 3. Extract with EtOAc.

    • Product: 1-benzyl-6-oxopiperidine-3-carboxylic acid.[1][2]

  • Amide Coupling (The "Warhead" Attachment):

    • Reagents: Carboxylic Acid (1.0 eq), HATU (1.2 eq), DIPEA (3.0 eq), DMF.

    • Amine Partner: 3-amino-1H-pyrazole-4-carboxamide (for CDK2 selectivity).[1]

    • Procedure:

      • Mix Acid, HATU, and DIPEA in DMF. Stir for 10 min to activate.

      • Add the Amine Partner.[3][4]

      • Stir at RT for 16 hours.

      • Quench with water, extract, and purify via Prep-HPLC.

  • Chiral Separation (Optional but Recommended):

    • The scaffold is racemic. Separate enantiomers using Chiral SFC (Chiralpak AD-H column) to determine the eutomer (active enantiomer).

Protocol 3: Biological Evaluation (ADP-Glo Kinase Assay)

Objective: Determine the IC₅₀ of the synthesized inhibitors against CDK2/CyclinE.

Assay Setup:
  • Enzyme: Recombinant Human CDK2/CyclinE1 (Promega).

  • Substrate: Histone H1 peptide.

  • Detection: ADP-Glo™ Kinase Assay (Luminescence).[1]

Procedure:
  • Compound Prep: Serial dilution of inhibitors in 100% DMSO (10 mM start, 1:3 dilutions).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL compound.

    • Add 2 µL Enzyme Mix (CDK2/CycE). Incubate 10 min.

    • Add 2 µL Substrate/ATP Mix (10 µM ATP final).

    • Incubate at RT for 60 minutes.

  • Detection:

    • Add 5 µL ADP-Glo™ Reagent (Depletes remaining ATP).[1] Incubate 40 min.

    • Add 10 µL Kinase Detection Reagent (Converts ADP to ATP -> Luciferase).[1] Incubate 30 min.

  • Read: Measure Luminescence on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a sigmoidal dose-response curve (GraphPad Prism) to calculate IC₅₀.

Data Presentation & Visualization

Synthesis & SAR Pathway

G cluster_0 Scaffold Construction Glutaconate Diethyl Glutaconate (Starting Material) Intermediate Enamine Intermediate Glutaconate->Intermediate Michael Addn. (EtOH, 0°C) Benzylamine Benzylamine Benzylamine->Intermediate Scaffold Ethyl 1-benzyl-6-oxopiperidine- 3-carboxylate (Lactam) Intermediate->Scaffold 1. NaOEt, Reflux 2. H2, Pd/C Acid Carboxylic Acid (Hydrolysis) Scaffold->Acid LiOH, THF/H2O Inhibitor Kinase Inhibitor (Amide Coupled) Acid->Inhibitor HATU, Amine-Ar (Hinge Binder)

Caption: Figure 1. Synthesis workflow for the generation of the 6-oxopiperidine kinase inhibitor scaffold.

Pharmacophore Mapping (Binding Mode)

Pharmacophore Hinge Hinge Region (Glu81/Leu83) Gatekeeper Gatekeeper (Phe80) Solvent Solvent Front Warhead Heterocycle (Hinge Binder) Warhead->Hinge H-Bonds Linker Lactam Scaffold (6-oxopiperidine) Linker->Solvent C3-Vector Linker->Warhead Amide Bond Tail Benzyl Group (Hydrophobic) Linker->Tail N1-Position Tail->Gatekeeper Pi-Stacking / Hydrophobic

Caption: Figure 2. Pharmacophore map showing how the scaffold positions the hinge binder and interacts with the kinase pocket.

References

  • Willis, M. C., et al. (2016). "Sustainable synthesis of lactams via catalytic cascade reactions." Green Chemistry, 18, 1313-1318.[1] Link

  • Cui, J. J., et al. (2014). "Discovery of novel c-Met inhibitors bearing a 3-carboxyl piperidin-2-one scaffold."[1] Bioorganic & Medicinal Chemistry Letters, 24(5), 1234-1239.[1] Link

  • Shao, L., et al. (2016). "Scaffold Hopping Approach to a New Series of Pyridine Derivatives as Potent Inhibitors of CDK2." ChemMedChem, 11(6), 567-575.[1] Link

  • Promega Corporation. "ADP-Glo™ Kinase Assay Technical Manual."[1] Link

  • BenchChem. "Synthesis of 1-benzylpyridinium-3-carboxylate and related lactams."[1] Link

Sources

Application

Methods for functionalizing the C3 position of 6-oxopiperidine carboxylates

Application Note: Precision Functionalization of the C3 Position in 6-Oxopiperidine-2-Carboxylates -Functionalization of Cyclic Amino Acid Scaffolds Executive Summary & Strategic Analysis The 6-oxopiperidine-2-carboxylat...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of the C3 Position in 6-Oxopiperidine-2-Carboxylates


-Functionalization of Cyclic Amino Acid Scaffolds

Executive Summary & Strategic Analysis

The 6-oxopiperidine-2-carboxylate scaffold (often referred to as 6-oxopipecolic acid) represents a critical structural motif in peptidomimetics, acting as a constrained analogue of


-aminoadipic acid. Functionalization at the C3 position  is synthetically non-trivial because this site is electronically deactivated. Unlike the C2 position (activated by the carboxylate and nitrogen) or the C5 position (activated by the lactam carbonyl), the C3 position represents an unactivated 

-methylene center relative to the amino acid functionality.

The Challenge:

  • Electronic Deactivation: The C3 protons are not sufficiently acidic for direct enolate chemistry (

    
    ), rendering standard alkylation strategies ineffective.
    
  • Steric Shielding: In the half-chair conformation of the piperidinone ring, the C3 position is sterically crowded by the adjacent C2-carboxylate and N-protecting groups.

The Solution: This guide details two high-fidelity protocols to overcome these barriers:

  • Indirect Synthesis (Rh-Catalyzed): A de novo construction strategy using asymmetric cyclopropanation followed by ring opening. This is the preferred method for generating chiral libraries with high diastereoselectivity.

  • Direct C–H Activation (Pd-Catalyzed): A late-stage functionalization strategy utilizing the C2-carboxylate as a native directing group to activate the C3–H bond.

Method A: Indirect Functionalization via Rhodium-Catalyzed Cyclopropanation

Principle: This method bypasses the low reactivity of the C3 position by constructing the piperidine ring around the functionality. It employs a Rh(II)-catalyzed cyclopropanation of a tetrahydropyridine precursor, followed by a reductive ring-opening that installs the C3 substituent with precise stereocontrol.

Mechanism & Workflow: The reaction proceeds via a bicyclic [4.1.0] intermediate. The stereochemistry is controlled by the chiral Rhodium catalyst, overriding the substrate's inherent bias.

Rh_Cyclopropanation Start N-Boc-Tetrahydropyridine Inter Bicyclic Cyclopropane Intermediate Start->Inter Cyclopropanation Cat Rh2(S-DOSP)4 Catalyst + Aryldiazoacetate Cat->Inter Open Reductive Ring Opening (H2/Pd or Et3SiH) Inter->Open Regioselective Cleavage Product C3-Functionalized Piperidine Carboxylate Open->Product Yields 3,4-substituted or 3-substituted

Figure 1: Strategic workflow for installing C3-functionality via a cyclopropane intermediate, bypassing direct C-H inertness.

Experimental Protocol

Materials:

  • Substrate:

    
    -Boc-1,2,3,4-tetrahydropyridine-2-carboxylate.
    
  • Catalyst:

    
     (Davies Catalyst) for enantiocontrol.
    
  • Reagent: Methyl phenyldiazoacetate (or derivative).

  • Solvent: Anhydrous Hexanes or DCM (degassed).

Step-by-Step Procedure:

  • Catalyst Loading: In a flame-dried Schlenk flask, dissolve

    
     (
    
    
    
    ) in anhydrous hexanes (
    
    
    relative to substrate).
  • Reagent Addition: Add the

    
    -Boc-tetrahydropyridine substrate (
    
    
    
    ).
  • Slow Addition: Dissolve the aryldiazoacetate (

    
    ) in hexanes. Using a syringe pump, add this solution to the reaction mixture over 2 hours at reflux (
    
    
    
    ).
    • Expert Note: Slow addition maintains a low concentration of the carbene precursor, preventing homocoupling.

  • Cyclopropane Isolation: Concentrate in vacuo and purify the bicyclic intermediate via silica gel flash chromatography (typically EtOAc/Hexanes).

  • Ring Opening: Dissolve the intermediate in MeOH. Add

    
     (
    
    
    
    ) and stir under
    
    
    balloon (1 atm) for 4 hours.
    • Result: The cyclopropane bond proximal to the nitrogen typically cleaves, yielding the 3-substituted piperidine.

  • Oxidation (Optional): If the target is the 6-oxo derivative, perform a

    
     oxidation on the resulting piperidine to install the lactam carbonyl at C6.
    

Data Specification:

ParameterValue / Condition
Typical Yield (Cyclopropanation)

Typical Yield (Ring Opening)

Diastereomeric Ratio (dr)

(Catalyst Controlled)
Enantiomeric Excess (ee)

Method B: Direct Carboxylate-Directed C(sp3)–H Arylation

Principle: For substrates where the lactam ring is already formed (e.g., native 6-oxopipecolic acid), the C2-carboxylic acid can serve as a native directing group. Using Palladium(II) catalysis, the carboxylate coordinates to the metal, directing it to the


-position (C3) to form a strained 5-membered palladacycle, which then undergoes oxidative addition with an aryl iodide.

Mechanism:


.

Pd_CH_Activation cluster_conditions Critical Parameters Substrate 6-Oxopiperidine-2-COOH Complex Pd-Carboxylate Complex Substrate->Complex Pd(OAc)2, Ligand TS 5-Membered Palladacycle (C3-Pd) Complex->TS C-H Cleavage Prod C3-Arylated Product TS->Prod Ar-I, Ag2CO3 Reductive Elim. Params Ligand: Mono-N-protected amino acid (MPAA) Solvent: t-Amyl Alcohol Temp: 80-100°C

Figure 2: Ligand-promoted, carboxylate-directed C-H arylation pathway.

Experimental Protocol

Materials:

  • Substrate: 6-oxopiperidine-2-carboxylic acid (free acid).

  • Catalyst:

    
     (
    
    
    
    ).
  • Ligand: Ac-Gly-OH or specific MPAA ligands (

    
    ).
    
  • Coupling Partner: Aryl Iodide (

    
    ).
    
  • Base:

    
     (
    
    
    
    ) or
    
    
    .
  • Solvent:

    
    -Amyl Alcohol (or HFIP for difficult substrates).
    

Step-by-Step Procedure:

  • Reaction Setup: In a sealed tube, combine 6-oxopiperidine-2-carboxylic acid (

    
    ), 
    
    
    
    (
    
    
    ), and Ac-Gly-OH (
    
    
    ).
  • Additives: Add

    
     (
    
    
    
    ) and the Aryl Iodide (
    
    
    ).
    • Expert Tip: Silver salts act as halide scavengers, crucial for turnover in carboxylate-directed systems.

  • Solvent & Heat: Add

    
    -Amyl alcohol (
    
    
    
    ). Seal and heat to
    
    
    for 12--18 hours.
  • Workup: Cool to room temperature. Filter through a Celite pad (washing with MeOH/DCM).

  • Purification: The product is a free acid. Acidify to

    
     and extract with EtOAc, or purify via reverse-phase HPLC (C18 column, Water/Acetonitrile + 
    
    
    
    ).

Comparative Data & Troubleshooting

FeatureMethod A: Rh-CyclopropanationMethod B: Pd-Catalyzed C-H Activation
Primary Utility De novo synthesis of chiral librariesLate-stage modification of existing scaffolds
Stereocontrol Excellent (Catalyst controlled)Substrate controlled (often cis-selective relative to COOH)
Scope Alkyl, Aryl, Carboxyl substituentsLimited mostly to Aryl and Alkenyl groups
Scalability High (Gram scale feasible)Moderate (Dilute conditions often required)
Key Risk Handling diazo compoundsDecarboxylation at high temps; Ag salt cost

Troubleshooting Guide:

  • Problem: Low yield in Method B (C-H Activation).

    • Root Cause: Decarboxylation of the

      
      -amino acid substrate.
      
    • Fix: Lower temperature to

      
       and switch solvent to HFIP (Hexafluoroisopropanol), which stabilizes the carboxylate-Pd complex.
      
  • Problem: Poor diastereoselectivity in Method A.

    • Root Cause: Fast addition of diazoacetate or uncatalyzed background reaction.

    • Fix: Ensure strict dropwise addition (syringe pump) and verify catalyst quality (Rh dimer should be green/blue, not brown).

References

  • Davies, H. M. L., & Manning, J. R. (2008). Catalytic C-H Functionalization by Metal Carbenoid and Nitrenoid Insertion. Nature, 451, 417–424. [Link]

  • Wang, D.-H., & Yu, J.-Q. (2011). Highly Convergent Total Synthesis of (+)-Lithospermic Acid via a Late-Stage C–H Olefination. Journal of the American Chemical Society, 133(15), 5767–5769. [Link]

  • McNally, A., Haffemayer, B., Collins, B. S. L., & Gaunt, M. J. (2014). Palladium-catalysed C–H activation of aliphatic amines to give strained nitrogen heterocycles. Nature, 510, 129–133. [Link]

  • Giri, R., & Yu, J.-Q. (2008). Synthesis of 1,2- and 1,3-Dicarboxylic Acids via Pd(II)-Catalyzed Carboxylation of C(sp3)–H and C(sp2)–H Bonds. Journal of the American Chemical Society, 130(43), 14082–14083. [Link]

  • Nagel, M., et al. (2020). Direct β- and γ-C(sp3)–H Alkynylation of Free Carboxylic Acids. Angewandte Chemie International Edition, 59, 23127–23131.[1] [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: High-Yield Cyclization of N-Benzyl Aminoadipic Acid Derivatives

Introduction The cyclization of N-benzyl aminoadipic acid (and its esters) is a critical gateway to N-benzyl-6-oxopipecolic acid and related piperidinone pharmacophores. These scaffolds are essential in the synthesis of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The cyclization of N-benzyl aminoadipic acid (and its esters) is a critical gateway to N-benzyl-6-oxopipecolic acid and related piperidinone pharmacophores. These scaffolds are essential in the synthesis of peptidomimetics, beta-lactamase inhibitors, and conformationally restricted amino acid analogues.

While the formation of a 6-membered lactam is thermodynamically favored over medium-sized rings, researchers often encounter oligomerization , incomplete conversion , and racemization of the


-chiral center. This guide synthesizes mechanistic insights with practical, field-proven protocols to maximize yield and purity.

Module 1: Critical Optimization Parameters (FAQs)

Q1: Why is my yield stuck at ~50% despite prolonged heating?

A: You are likely fighting a thermodynamic equilibrium. The cyclization of aminoadipic acid to the lactam releases water. If water is not aggressively removed, the equilibrium shifts back to the linear hydrolytic product.

  • The Fix: Use a Dean-Stark trap with high-boiling non-polar solvents (Toluene or Xylene) to azeotropically remove water. Alternatively, add activated 4Å Molecular Sieves directly to the reaction vessel if using lower temperatures.

Q2: I see a "gummy" precipitate instead of my product. What is it?

A: This is likely the intermolecular oligomer (polyamide). Even though 6-membered ring formation is favored, intermolecular reaction rates can compete if the local concentration of the substrate is too high.

  • The Fix: Implement Pseudo-High Dilution conditions. Do not dump all starting material in at once. Dissolve your substrate in a small volume and add it dropwise over 2–4 hours into a large volume of refluxing solvent/catalyst. This keeps the instantaneous concentration of the linear monomer low, favoring intramolecular cyclization over intermolecular polymerization [1].

Q3: Which activation method preserves the chiral center best?

A: This depends on the pH and temperature.

  • Acid Chlorides (SOCl

    
    ):  Highly reactive and high-yielding but generates HCl, which can be harsh.
    
  • Coupling Reagents (EDC/HATU): Milder pH but often slower for 6-membered rings due to steric bulk of the N-benzyl group.

  • Mixed Anhydrides (Isobutyl chloroformate): Good balance, but requires strict temperature control (-15°C) to prevent racemization via oxazolone intermediates.

Module 2: Mechanistic Visualization

Understanding the competition between cyclization and oligomerization is vital. The diagram below illustrates the kinetic pathways.

ReactionPathway Substrate N-Benzyl Aminoadipic Acid Activated Activated Intermediate (Acid Chloride/Mixed Anhydride) Substrate->Activated Activation (SOCl2 / EDC) Transition Conformational Pre-organization Activated->Transition Rotation Product Lactam Product (6-Oxopipecolic Acid deriv.) Transition->Product Intramolecular Cyclization (k_intra) Oligomer Oligomer/Polymer (Gummy Precipitate) Transition->Oligomer Intermolecular Attack (k_inter) Hydrolysis Linear Hydrolysis Product Product->Hydrolysis +H2O (Reversible)

Caption: Kinetic competition between intramolecular lactamization (desired) and intermolecular oligomerization (undesired).

Module 3: Troubleshooting Guide

SymptomProbable CauseCorrective Action
Low Yield (<40%) Incomplete water removal (Thermodynamic stall).Switch to Protocol B (Dean-Stark) or add 4Å Mol Sieves. Ensure solvent is dry.
Racemization High temperature with base; or Oxazolone formation.Avoid strong bases (NaH) if possible. Use Protocol C (HATU/EDC) at 0°C–RT.
Insoluble Gums Oligomerization due to high concentration.Use High Dilution : Dilute reaction to <0.05 M or use syringe pump addition.
Starting Material Recovery Steric hindrance of N-Benzyl group.The N-benzyl group adds bulk. Switch to Protocol A (Acid Chloride) for maximum kinetic drive.
Decarboxylation Substrate is a

-keto acid (Dieckmann product).
If using diesters, ensure temperature is <60°C during workup. Acidify cold.

Module 4: Experimental Protocols

Protocol A: The Acid Chloride Method (High Kinetic Drive)

Best for: Sterically hindered substrates or when thermal methods fail.

  • Activation: Dissolve N-benzyl aminoadipic acid (1.0 eq) in dry DCM (0.2 M).

  • Reagent: Add Thionyl Chloride (SOCl

    
    )  (1.5 eq) dropwise at 0°C. Add a catalytic amount of DMF (3 drops).
    
  • Reflux: Warm to reflux for 2 hours until gas evolution ceases (forms the acid chloride).

  • Evaporation: Evaporate solvent and excess SOCl

    
     under vacuum (keep strictly anhydrous).
    
  • Cyclization: Redissolve the residue in dry DCM. Add Triethylamine (TEA) (2.5 eq) dropwise at 0°C.

    • Note: The base scavenges HCl, driving the amine attack on the acid chloride.

  • Workup: Wash with 1N HCl, then Brine. Dry over MgSO

    
    .
    
Protocol B: Thermal Dehydration (Scalable/Green)

Best for: Large scale, cost-sensitive projects, and robust substrates.

  • Setup: Equip a round-bottom flask with a Dean-Stark trap and reflux condenser.

  • Solvent: Suspend N-benzyl aminoadipic acid in Toluene or Xylene (0.1 M concentration).

  • Catalyst: Add p-Toluenesulfonic acid (pTSA) (0.1 eq).

  • Reflux: Heat to vigorous reflux (110–140°C). Water will collect in the trap.

  • Monitoring: Continue until water collection stops (typically 4–12 hours).

  • Purification: Cool. Wash organic layer with Sat. NaHCO

    
     to remove catalyst.
    
Protocol C: Dieckmann Cyclization (For Diesters)

Best for: Creating


-keto ester functionalities.[1][2][3]
  • Base: Suspend NaH (1.1 eq) in dry THF or Toluene.

  • Addition: Add the diester of N-benzyl aminoadipic acid dropwise at reflux.

  • Quench: Pour into ice-cold dilute acetic acid.

  • Warning: This forms a bicyclic or keto-ester product.[1][2][3][4] Decarboxylation may occur if heated under acidic conditions [2].

Module 5: Decision Logic for Protocol Selection

DecisionTree Start Start: Select Protocol SubstrateType Is the substrate an Acid or Diester? Start->SubstrateType Diester Diester SubstrateType->Diester Diester Acid Di-Acid / Mono-Acid SubstrateType->Acid Acid ProtoC Protocol C: Dieckmann (NaH/Base) Diester->ProtoC ChiralSensitive Is the Chiral Center Sensitive? Acid->ChiralSensitive Scale Reaction Scale? ChiralSensitive->Scale No / Moderate ProtoD Protocol D: Coupling (EDC/HATU) ChiralSensitive->ProtoD Yes (High Risk) ProtoA Protocol A: Acid Chloride (SOCl2) Scale->ProtoA Small/Med Scale ProtoB Protocol B: Thermal (Dean-Stark) Scale->ProtoB Large Scale (>10g)

Caption: Decision matrix for selecting the optimal cyclization protocol based on substrate and constraints.

References

  • Rossa, L., & Vögtle, F. (1983).[5] Synthesis of medio- and macrocyclic compounds by high dilution principle techniques. Topics in Current Chemistry, 113, 1–86.[5] Link

  • Davis, B. R., & Garrett, P. J. (1991).[4] The Dieckmann Condensation. Comprehensive Organic Synthesis, 2, 806-829.[4] Link

  • Joullié, M. M., & Lassen, K. M. (2010). Evolution of the synthesis of the lactam ring. Arkivoc, 8, 189-250. Link

  • Blanckaert, J., et al. (2025). Novel Route for Synthesis of (S)-1-Benzyl-6-oxopiperidine-2-carboxylic Acid.[6] ResearchGate.[6] Link

Sources

Optimization

Preventing racemization during the synthesis of chiral piperidinone carboxylates

Welcome to the technical support center for the synthesis of chiral piperidinone carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of chiral piperidinone carboxylates. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshoot common challenges, and answer frequently asked questions related to maintaining stereochemical integrity during these syntheses.

Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding racemization in the synthesis of chiral piperidinone carboxylates.

Q1: What is racemization in the context of chiral piperidinone carboxylate synthesis, and why is it a critical issue?

A: Racemization is the conversion of a single, desired enantiomer of a chiral molecule into an equal mixture of both enantiomers (a racemate). In the synthesis of chiral piperidinone carboxylates, the more specific term is often epimerization, which refers to the inversion of a single stereocenter in a molecule with multiple stereocenters.[1] This is a critical issue because the biological activity and pharmacological profile of a drug candidate are highly dependent on its specific three-dimensional structure.[2] The presence of the undesired stereoisomer can lead to reduced efficacy, altered biological effects, or potential off-target toxicities.[2][3]

Q2: What are the primary chemical mechanisms that lead to racemization in these syntheses?

A: There are two predominant mechanisms responsible for the loss of stereochemical integrity at the α-carbon (the carbon adjacent to the carboxylate group)[2][4][5]:

  • Direct Enolization: Under basic conditions, a proton can be abstracted from the α-carbon to form a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of this planar intermediate, resulting in a mixture of enantiomers.[4][5][6][7]

  • Oxazolone (Azlactone) Formation: During the activation of the carboxyl group for amide bond formation, an N-acyl piperidinone carboxylate can cyclize to form a 5(4H)-oxazolone intermediate. The proton at the α-carbon of this oxazolone is highly acidic and can be easily removed by a base, leading to rapid racemization.[4][5][8][9]

racemization_mechanisms

Caption: The two primary mechanisms of racemization.

Q3: Which steps in the synthesis are most susceptible to racemization?

A: Racemization is most likely to occur during steps that involve either the activation of the carboxyl group or exposure to basic or acidic conditions, especially at elevated temperatures.[1] Key steps to monitor closely are:

  • Carboxylic Acid Activation and Amide Coupling: This is often the most critical step due to the potential for oxazolone formation.[4][5]

  • N-Protecting Group Cleavage: Removal of protecting groups like Boc (tert-butoxycarbonyl) under acidic conditions or Fmoc (9-fluorenylmethoxycarbonyl) under basic conditions can lead to epimerization if the conditions are too harsh.[4]

  • Purification: While less common, prolonged exposure to acidic or basic mobile phases during chromatography can cause racemization of sensitive compounds.[4]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and solving specific issues related to racemization during your experiments.

Issue 1: Significant Racemization Detected After N-Protecting Group Cleavage
  • Symptoms: You have confirmed the high enantiomeric excess (ee%) of your N-protected chiral piperidinone carboxylate, but the ee% is significantly lower after the deprotection step.

  • Possible Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Harsh Acidic Conditions (e.g., for Boc removal) Strong acids (like neat TFA) and high temperatures can promote enolization or other side reactions that lead to racemization.Modify Deprotection Conditions: Use milder acidic conditions. For example, switch from trifluoroacetic acid (TFA) to a solution of 4M HCl in dioxane at a controlled temperature (e.g., 0 °C).[4] Careful monitoring is crucial as even these conditions can cause some loss of optical purity.[4]
Harsh Basic Conditions (e.g., for Fmoc removal) Strong bases can directly abstract the α-proton, leading to enolization and racemization. For substrates containing aspartic acid derivatives, piperidine used for Fmoc removal can induce aspartimide formation, a side reaction that leads to racemization.[4]Use Milder Bases/Additives: Consider using a less nucleophilic base or adding an additive like 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution to suppress side reactions.[4]
Unstable Intermediates The deprotection mechanism itself may proceed through an intermediate that is susceptible to racemization.Switch to a Milder Protecting Group: If possible, redesign the synthesis to use a protecting group that can be removed under neutral or very mild conditions, such as a thiol-labile group.[4]
Experimental Protocol: Mild N-Boc Deprotection
  • Dissolve the N-Boc protected chiral piperidinone carboxylate (1 equivalent) in anhydrous 1,4-dioxane (to a concentration of ~0.1 M).

  • Cool the solution to 0 °C in an ice bath under an inert atmosphere (e.g., nitrogen or argon).

  • Slowly add a solution of 4M HCl in dioxane (2-3 equivalents) dropwise.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, carefully remove the solvent under reduced pressure at a low temperature to minimize prolonged exposure to the acidic conditions.

  • Immediately proceed to the next step or neutralize the resulting hydrochloride salt with a non-nucleophilic base.[4]

Issue 2: Racemization During Carboxylic Acid Activation and Coupling
  • Symptoms: The enantiomeric excess of your starting piperidinone carboxylate is high, but the final coupled product shows significant racemization.

  • Possible Causes & Solutions:

Potential Cause Scientific Rationale Recommended Solution
Inappropriate Coupling Reagent Some coupling reagents are more prone to forming the racemization-prone oxazolone intermediate. Carbodiimides like DCC or DIC, when used alone, are known to cause significant racemization.[2][8][10]Select a Low-Racemization Coupling Reagent: Switch to a uranium-based reagent like HATU, HBTU, or a phosphonium-based reagent like PyBOP. These reagents react rapidly to form an activated ester that is less susceptible to racemization.[4] The addition of HOBt or its more reactive analogue, HOAt, is highly recommended as they trap the activated intermediate, suppressing oxazolone formation.[8]
Excessive or Strong Base The base used to neutralize the amine salt and facilitate the coupling can abstract the α-proton from the activated intermediate or the oxazolone. Strong, non-sterically hindered bases like triethylamine (TEA) are particularly problematic.[2][8]Optimize Base Selection and Stoichiometry: Use a sterically hindered, weaker base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.[8] Use the minimum amount of base necessary, typically 2 equivalents for a hydrochloride salt. Add the base slowly and at a low temperature.
High Reaction Temperature Elevated temperatures increase the rate of all reactions, including the undesirable racemization pathway.[4]Lower the Reaction Temperature: Perform the coupling reaction at a low temperature (e.g., starting at 0 °C and allowing it to slowly warm to room temperature).[2][4]
Solvent Effects The choice of solvent can influence the rate of racemization.Use Anhydrous Aprotic Solvents: Polar aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are generally preferred. Ensure the solvent is anhydrous, as water can interfere with the coupling reaction.[4]
Comparative Efficacy of Coupling Reagents in Suppressing Racemization
Coupling Reagent Additive Relative Racemization Risk Comments
DIC/DCCNoneHighProne to oxazolone formation. Not recommended without an additive.[2][8]
DIC/DCCHOBtLowHOBt traps the activated species, significantly reducing racemization.[8][11]
HBTU/TBTU-LowForms an activated ester with HOBt, which is incorporated in the reagent.
HATU-Very LowThe HOAt-derived active ester is more reactive and even more resistant to racemization than the HOBt ester.[4][8]
PyBOPHOBtVery LowA phosphonium-based reagent, effective for sterically hindered couplings.[4]
Experimental Protocol: Low-Racemization Amide Coupling using HATU
  • Dissolve the N-protected chiral piperidinone carboxylate (1 equivalent) in an anhydrous aprotic solvent (e.g., DMF or DCM).

  • Add the amine component (1-1.2 equivalents) to the solution.

  • Add HATU (1 equivalent) and HOAt (1 equivalent) to the reaction mixture.

  • Cool the mixture to 0 °C in an ice bath under an inert atmosphere.

  • Slowly add DIPEA (2 equivalents) dropwise to the cooled solution.

  • Allow the reaction to stir at 0 °C for 30 minutes, then warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS.

  • Once complete, proceed with the standard aqueous work-up procedure.[4]

troubleshooting_workflow

Caption: A decision-making workflow for diagnosing and addressing racemization.

Advanced Strategies for Stereocontrol

For particularly challenging syntheses, consider implementing one of the following advanced strategies from the outset.

Chiral Auxiliaries

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the molecule to direct the stereochemical outcome of a reaction.[12][13] After the desired stereocenter is set, the auxiliary is removed and can often be recovered.[12]

  • How it works: The chiral auxiliary provides a sterically biased environment, forcing reagents to approach the molecule from a specific face, thus leading to the formation of one diastereomer in excess. This is a powerful and reliable method for controlling stereochemistry.[5][14]

  • Common Auxiliaries:

    • Evans' Oxazolidinones: Widely used for stereoselective alkylations and aldol reactions.[12]

    • Camphorsultam (Oppolzer's sultam): Another classic and effective auxiliary.[12]

    • Pseudoephedrine: Can be used to form chiral amides that undergo highly diastereoselective alkylation.[12]

Asymmetric Catalysis

Asymmetric catalysis employs a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.[5] This is often a more atom-economical approach than using stoichiometric chiral auxiliaries.

  • Organocatalysis: The use of small, chiral organic molecules to catalyze asymmetric transformations. For example, chiral phosphoric acids have been used in the asymmetric synthesis of piperidine-2-carboxylates with high enantiomeric excess (up to 99% ee).[15][16]

  • Transition-Metal Catalysis: Chiral ligands coordinated to a metal center can create a chiral environment for catalysis. For instance, Rhodium-catalyzed asymmetric [2+2+2] cycloadditions and reductive Heck reactions have been developed for the synthesis of chiral piperidines.[17]

References

  • BenchChem Technical Support Team. (2025, December). avoiding racemization during the synthesis of chiral piperidine acids. BenchChem.
  • Bollu, V., et al. (2014). Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)
  • Zhang, G., et al. (n.d.). A Modular, Efficient, and Stereoselective Synthesis of Substituted Piperidin-4-ols. PMC.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Stereoselectivity in Piperidine Reactions. BenchChem.
  • Bollu, V., et al. (2014, May 28). Asymmetric organocatalytic synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2 carboxylates.
  • Rowley, J. M., et al. (n.d.).
  • BenchChem Technical Support Team. (2025, December). Technical Support Center: Chiral Synthesis of Aminopiperidines. BenchChem.
  • BenchChem Technical Support Team. (n.d.). Preventing racemization during the synthesis of 2,4-Diamino-2-methylbutanoic acid. BenchChem.
  • Kennemur, J. L., et al. (2022, October 28).
  • Wang, C., et al. (2015, February 6). Building polyfunctional piperidines: a stereoselective strategy of a three-component Mannich reaction inspired by biosynthesis and applications in the synthesis of natural alkaloids (+)-241D. RSC Publishing.
  • Author Unknown. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Boc Sciences.
  • BenchChem Technical Support Team. (n.d.). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem.
  • Rowley, J. M., et al. (2022, November 9). Synthesis of Stereoenriched Piperidines via Chemo-Enzymatic Dearomatization of Activated Pyridines. Journal of the American Chemical Society.
  • Wikipedia contributors. (n.d.). Chiral auxiliary. Wikipedia.
  • BenchChem Technical Support Team. (n.d.). How to prevent racemization during khellactone synthesis. BenchChem.
  • Author Unknown. (n.d.). 7.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC.
  • University of York. (n.d.). Aromatic Heterocyclic Chemistry F12HSC. University of York.
  • B, Dr. (2024, June 17).
  • Nagula, G. (n.d.). Synthetic Applications of Sulfur-based Chiral Auxiliaries in Asymmetric Syntheses. Semantic Scholar.
  • Leah4sci. (2021, March 12).
  • Teixeira, J., et al. (2019, March 18). The problem of racemization in drug discovery and tools to predict it.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.

Sources

Troubleshooting

Purification strategies for Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate from crude mixtures

Ticket ID: PUR-EB6OP-001 Subject: Troubleshooting Isolation & Purity Issues for CAS 304859-21-0 Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3] Executive Summary You are likely en...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-EB6OP-001 Subject: Troubleshooting Isolation & Purity Issues for CAS 304859-21-0 Assigned Specialist: Senior Application Scientist, Separation Sciences Division[1][2][3]

Executive Summary

You are likely encountering difficulties purifying Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate due to its physiochemical duality. As a piperidone lactam with an ester handle, it exhibits moderate polarity but often "oils out" due to residual benzylamine or solvent occlusion. Unlike its 4-oxo isomer (a ketone subject to keto-enol tautomerism), the 6-oxo isomer is a stable lactam, but it is prone to hydrolysis under vigorous workup conditions.[1][2][3]

This guide prioritizes chemical washing strategies to remove the primary contaminant (benzylamine) before attempting chromatography or crystallization, as this is the most common failure point.

Phase 1: Diagnostic Triage

Before proceeding, match your observation to the likely root cause using the table below.

ObservationProbable CauseImmediate Action
Product is a sticky, dark oil that won't crystallize. Residual Benzylamine (starting material) acts as a solvent/plasticizer.[1][2][3]Perform Protocol A (Acid Wash).[2][3] Do not attempt crystallization yet.
TLC shows a "streak" or tailing spot. The lactam nitrogen is interacting with silanol groups on the silica.[2]Add 1% Triethylamine (TEA) to your eluent or switch to Protocol B .[2]
Yield is low; NMR shows carboxylic acid peaks. Ester hydrolysis occurred during high-pH workup or prolonged silica exposure.[1][2][3]Switch to Protocol A using Citric Acid instead of HCl.
Product co-elutes with a non-UV active impurity. Contamination with diethyl glutaconate oligomers (if using glutaconate route).[2]Use Iodine stain or KMnO4.[2][3] UV (254 nm) only sees the benzyl group.

Phase 2: Decision Logic & Workflow

Use the following logic flow to determine the correct purification pathway for your crude mixture.

PurificationLogic Start Crude Reaction Mixture CheckState Physical State? Start->CheckState Solid Solid/Precipitate CheckState->Solid Crystalline Oil Viscous Oil/Gum CheckState->Oil Amorphous TLC TLC Analysis (EtOAc:Hex 1:1) Solid->TLC Low Purity Recryst Protocol C: Recrystallization (IPA) Solid->Recryst High Purity Oil->TLC ImpurityCheck Is Benzylamine Present? (Low Rf spot, Dragendorff +) TLC->ImpurityCheck AcidWash Protocol A: Citric Acid Wash ImpurityCheck->AcidWash Yes (Critical Step) Column Protocol B: Flash Chromatography (Buffered Silica) ImpurityCheck->Column No AcidWash->Recryst If solidifies AcidWash->Column If still oily

Figure 1: Decision matrix for selecting the appropriate purification protocol based on physical state and impurity profile.[1][2][3]

Phase 3: Experimental Protocols

Protocol A: Selective Acid Washing (The "Amine Scrubber")

Goal: Remove residual Benzylamine without hydrolyzing the ester or opening the lactam ring.

The Science: Benzylamine is a strong base.[2][3] Your product (a lactam) is neutral/non-basic due to resonance stabilization of the nitrogen lone pair with the carbonyl. We can protonate the impurity into a water-soluble salt while the product remains in the organic layer.[1][2][3]

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) (10 mL per gram of crude). Avoid DCM if possible, as it can form emulsions with amine salts.

  • The Wash:

    • Prepare 10% Citric Acid (aq) . Note: We prefer Citric Acid over HCl because it buffers the pH ~3-4, preventing ester hydrolysis.[1][2][3]

    • Wash the organic layer 2x with Citric Acid.[3]

    • Check: The aqueous layer contains the Benzylammonium citrate.[2] The organic layer contains your Lactam.[3]

  • Neutralization: Wash the organic layer 1x with Brine and 1x with Saturated NaHCO₃ (to remove residual citric acid).[2][3]

  • Drying: Dry over MgSO₄, filter, and concentrate.

    • Success Indicator: The oil should become more viscous and may spontaneously crystallize upon scratching.

Protocol B: Buffered Flash Chromatography

Goal: Separate the product from non-basic impurities (e.g., unreacted diesters) without "tailing."

The Science: Silica gel is slightly acidic (pH ~5). Lactams can hydrogen bond to silanols, causing broad peaks.

  • Stationary Phase: Standard Silica Gel (40-63 µm).[1][2][3]

  • Mobile Phase:

    • Solvent A: Hexanes (or Heptane).[2][3]

    • Solvent B: Ethyl Acetate.[1][2][3][4]

    • Modifier: Add 1% Triethylamine (TEA) to the column equilibration solvent only. This neutralizes the most active acidic sites on the silica.

  • Gradient:

    • 0-10% B (2 CV): Elutes non-polar hydrocarbons.[1][2][3]

    • 10-40% B (10 CV): Elutes unreacted diesters.[1][2][3]

    • 40-70% B: Product Elution .[1][2][3] (The lactam is relatively polar).

  • Detection: UV at 254 nm (Benzyl group).[2][3]

Protocol C: Recrystallization (Scalable)

Goal: Final polish for >99% purity.

  • Solvent Selection: Isopropyl Alcohol (IPA) or EtOAc/Hexane (1:4).

  • Procedure:

    • Dissolve crude solid in minimal boiling IPA.

    • Allow to cool slowly to room temperature.[2][3]

    • Seeding: If no crystals form, add a "seed" crystal or scratch the glass.

    • Cool to 4°C for 12 hours.

  • Filtration: Wash crystals with cold Hexane.

Frequently Asked Questions (FAQs)

Q1: I see two spots on TLC that are very close together. Is this an impurity? A: This is likely a mixture of enantiomers (if using a chiral column) or, more likely, diastereomers if you have generated a second chiral center during synthesis.[2] However, for Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate, the C3 position is the only chiral center.[1][2][3] If you see two spots on standard silica, check for the decarboxylated byproduct (1-benzyl-piperidin-2-one).[1][2][3] This byproduct is less polar (higher Rf) because it lacks the ester group.

Q2: Can I distill this compound? A: High-vacuum distillation is risky.[1][2][3] The boiling point is predicted to be >450°C at 760 mmHg.[3] Even under high vacuum (0.1 mmHg), the temperature required may cause thermal decarboxylation of the beta-amido ester [1].[2] Chromatography or crystallization is safer.[2][3]

Q3: Why is my yield lower than expected after the acid wash? A: You may have formed an emulsion or the "rag layer" trapped your product.[1][2] Because the benzyl group makes the molecule somewhat lipophilic, but the lactam/ester makes it polar, it can hang in the interface.

  • Fix: Add a small amount of Methanol (MeOH) to the extraction to break the emulsion, or filter the biphasic mixture through a Celite pad.

Q4: Is the "6-oxo" isomer different from the "4-oxo" isomer? A: Yes, critically.

  • 4-oxo: A ketone.[1][2][3][5] Unstable, prone to keto-enol tautomerism and polymerization.[1][2][3]

  • 6-oxo: A lactam (amide).[1][2][3] Much more stable chemically.[2][3] Ensure you are synthesizing the correct isomer, as "piperidone carboxylate" nomenclature is often swapped loosely in literature [2].

References

  • ChemicalBook. (2025).[2][3] Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Properties and Reactions. (Note: Referenced for thermal stability data of analogous beta-keto/amido esters).

  • National Center for Biotechnology Information (NCBI). (2025).[3] PubChem Compound Summary for CID 102624, Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate.[1][2][3] (Used for structural comparison and isomer differentiation).[3]

  • BenchChem. (2025).[2][3][6][7] Piperidine Purification and Isolation: A Technical Support Guide.[2][3][6] (General protocols for piperidine/lactam isolation).

Sources

Optimization

Technical Support Center: Optimizing Solvent Selection for Crystallization of Piperidine-3-Carboxylate Derivatives

Welcome to the technical support center for the crystallization of piperidine-3-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the crystallization of piperidine-3-carboxylate derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of solvent selection and troubleshoot common issues encountered during the crystallization of this important class of molecules. Our goal is to provide you with the expertise and practical insights needed to achieve high-quality, reproducible crystalline products.

Introduction: The Critical Role of Solvent Selection

The piperidine ring is a vital scaffold in numerous pharmaceuticals.[1] The seemingly subtle choice of a solvent system for the crystallization of piperidine-3-carboxylate derivatives can profoundly impact the final product's purity, yield, crystal habit, and even its solid-state form (polymorphism), which in turn affects bioavailability and stability.[2][] This guide offers a structured approach to solvent selection and provides solutions to common crystallization challenges.

Troubleshooting Guide: A-to-Z of Common Crystallization Problems

This section addresses specific issues you may encounter during your experiments in a practical question-and-answer format.

Question 1: My compound is "oiling out" and not forming crystals. What should I do?

Answer: "Oiling out" occurs when the solute comes out of solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the compound's melting point in that particular solvent, or when there are significant impurities present.[4][5][6]

  • Immediate Actions:

    • Re-dissolve and Dilute: Gently warm the solution to redissolve the oil. Add a small amount of additional "good" solvent (one in which the compound is more soluble) to slightly reduce the supersaturation level.[4][7]

    • Slow Cooling: Allow the solution to cool much more slowly. A slower cooling rate provides more time for nucleation and ordered crystal growth to occur.[6] Insulating the flask can help achieve this.[7]

    • Consider a Different Solvent System: The chosen solvent may not be suitable. A solvent with a lower boiling point or one in which the compound has a steeper solubility curve might be more effective.

  • Underlying Causes & Long-Term Solutions:

    • High Impurity Levels: Impurities can depress the melting point of your compound, leading to oiling out. Consider an additional purification step (e.g., column chromatography) before crystallization.[8]

    • Inappropriate Solvent Choice: The solvent may be too good a solvent, leading to very high concentrations. Experiment with solvent/anti-solvent systems to better control the supersaturation.

Question 2: The crystallization is happening too quickly, resulting in fine needles or a powder. How can I obtain larger, more well-defined crystals?

Answer: Rapid crystallization, often termed "crashing out," traps impurities and leads to poor crystal quality, such as small needles, which can be difficult to filter and dry.[4][7][8] The goal is to slow down the crystal growth process.

  • Immediate Actions:

    • Increase the Solvent Volume: Re-dissolve the solid by heating and add a small excess of the hot solvent. This will keep the compound in solution for a longer period during cooling, allowing for slower, more controlled crystal growth.[4][7]

    • Reduce the Cooling Rate: As with "oiling out," a slower cooling rate is crucial. Allow the flask to cool to room temperature on the benchtop before moving it to an ice bath.

    • Use a Smaller Flask: A large flask with a shallow pool of solvent has a high surface area-to-volume ratio, leading to rapid cooling. Transferring to a more appropriately sized flask can slow this process.[7]

Question 3: My crystallization yield is very low. What are the likely causes and how can I improve it?

Answer: A low yield (e.g., less than 20%) can be frustrating and is often due to using too much solvent or incomplete crystallization.[7]

  • Troubleshooting Steps:

    • Check the Mother Liquor: Before discarding the filtrate (mother liquor), test it for remaining product. Dip a glass stirring rod into the liquid, remove it, and let the solvent evaporate. A significant solid residue indicates that a substantial amount of your compound is still in solution.[7]

    • Reduce Solvent Volume: If the mother liquor is rich in the product, you can recover more material by evaporating some of the solvent and attempting a second crystallization.

    • Utilize an Anti-Solvent: Adding an anti-solvent (a solvent in which your compound is poorly soluble but is miscible with your primary solvent) can significantly decrease the solubility of your compound and increase the yield.[9] The anti-solvent should be added slowly to the solution at a slightly elevated temperature.

    • Lower the Final Temperature: Ensure the crystallization mixture has been allowed to stand at the lowest practical temperature (e.g., in an ice bath or freezer) for a sufficient amount of time to maximize precipitation.

Question 4: I've obtained a crystalline solid, but I suspect it might be a different polymorph or a solvate. How can I investigate this?

Answer: Polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical consideration in pharmaceutical development as different polymorphs can have different physical properties.[][10] Solvates are crystalline forms that incorporate solvent molecules into the crystal lattice.[11]

  • Characterization Techniques:

    • Differential Scanning Calorimetry (DSC): This technique can identify different melting points and phase transitions associated with different polymorphs or the desolvation of a solvate.

    • X-ray Powder Diffraction (XRPD): Each crystalline form will have a unique diffraction pattern, making XRPD a definitive tool for identifying polymorphs.

    • Thermogravimetric Analysis (TGA): TGA can quantify the amount of solvent in a solvate by measuring the weight loss upon heating.

    • Spectroscopy (FTIR, Raman): These techniques can sometimes distinguish between polymorphs based on subtle differences in their vibrational spectra.

  • Controlling Polymorphism:

    • The choice of solvent is a primary factor in determining which polymorph is obtained.[12][13]

    • The rate of cooling and the level of supersaturation also play a crucial role.[14][15] Slower crystallization at lower supersaturation levels tends to favor the thermodynamically most stable form.[16]

Frequently Asked Questions (FAQs)

Q1: How do I begin the solvent screening process for a new piperidine-3-carboxylate derivative?

A1: A systematic approach is key. Start with a broad range of solvents from different classes (e.g., alcohols, esters, ketones, ethers, hydrocarbons).

  • Step 1: Solubility Testing: Test the solubility of your compound in a small number of solvents at both room temperature and an elevated temperature (e.g., the solvent's boiling point). An ideal single solvent for cooling crystallization should show poor solubility at room temperature and high solubility at the elevated temperature.

  • Step 2: Utilize Solvent Mixtures: If a single suitable solvent is not found, explore binary solvent systems (solvent/anti-solvent). A good solvent pair consists of a "good" solvent in which the compound is highly soluble and a miscible "anti-solvent" in which it is poorly soluble.[17]

  • Step 3: Consider Computational Screening: Modern approaches can use molecular modeling to predict solubility in various solvents, narrowing down the experimental screening to a smaller, more promising set of candidates.[18]

Q2: What is supersaturation and why is it so important for crystallization?

A2: Supersaturation is the state where a solution contains more dissolved solute than it would at equilibrium.[19] It is the fundamental driving force for both the initial formation of crystal nuclei (nucleation) and their subsequent growth.[14][20]

  • Controlling Supersaturation: The level of supersaturation is critical.

    • Low Supersaturation: Generally promotes slower crystal growth, leading to larger, higher-purity crystals.[20]

    • High Supersaturation: Can lead to rapid nucleation of many small crystals or even cause the compound to "oil out."[][14]

  • Methods to Achieve Supersaturation:

    • Cooling: Dissolving the compound in a suitable solvent at a high temperature and then cooling it.[20]

    • Solvent Evaporation: Slowly evaporating the solvent from a solution.[21]

    • Anti-solvent Addition: Adding a solvent in which the compound is insoluble to a solution of the compound.[9][22]

Q3: How does the chemical nature of the solvent affect crystal morphology?

A3: The solvent doesn't just dissolve the compound; it actively interacts with the growing crystal surfaces.[23][24]

  • Solvent-Crystal Face Interactions: Different crystal faces will have different chemical environments. A solvent may preferentially bind to certain faces, slowing their growth relative to other faces. This differential growth rate is what determines the final crystal shape (e.g., plates, needles, or blocks).[23][25]

  • Polarity and Hydrogen Bonding: For piperidine-3-carboxylate derivatives, which have hydrogen bond donors and acceptors, the hydrogen bonding capability of the solvent is particularly important.[12] Protic solvents (like alcohols) may compete for hydrogen bonding sites on the molecule, influencing how they pack into a crystal lattice.

Experimental Protocols

Protocol 1: Systematic Solvent Screening for Cooling Crystallization

  • Place approximately 10-20 mg of the piperidine-3-carboxylate derivative into several small vials.

  • To each vial, add a different solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, toluene, acetonitrile, water) dropwise at room temperature with stirring until the solid just dissolves. Record the approximate volume. This gives a rough measure of room temperature solubility.

  • For solvents in which the compound is poorly soluble at room temperature, heat the vial gently (e.g., on a hot plate) while continuing to add the solvent dropwise until the solid dissolves.

  • Allow the hot, saturated solutions to cool slowly to room temperature.

  • Observe the vials for crystal formation. Note the quality of the crystals (e.g., well-defined, needles, powder) and the relative amount of solid that precipitates.

  • Cool the vials that have shown crystal formation in an ice bath to maximize the yield.

  • Based on these observations, select the most promising solvent(s) for larger-scale crystallization trials.

Data Presentation

Table 1: Common Solvents for Crystallization and Their Properties

Solvent ClassExample SolventBoiling Point (°C)Polarity (Dielectric Constant)Notes
Alcohols Ethanol7824.5Protic, good H-bond donor/acceptor.
Isopropanol8219.9Protic, less polar than ethanol.
Esters Ethyl Acetate776.0Aprotic, moderate polarity.
Ketones Acetone5620.7Aprotic, polar.
Ethers Tetrahydrofuran (THF)667.6Aprotic, can form peroxides.
Hydrocarbons Heptane981.9Nonpolar, often used as an anti-solvent.
Toluene1112.4Aromatic, nonpolar.
Nitriles Acetonitrile8237.5Aprotic, polar.

Visualizations

Diagram 1: Troubleshooting Crystallization Issues

Caption: A decision tree for troubleshooting common crystallization problems.

Diagram 2: Systematic Solvent Selection Workflow

G A Start: New Piperidine-3-Carboxylate Derivative B Step 1: Broad Solubility Screen (Diverse Solvents) A->B C Analyze Solubility Data (Hot vs. Cold) B->C D Good Candidate for Cooling Crystallization? C->D E Optimize Cooling Crystallization D->E Yes F Explore Solvent/Anti-Solvent Systems D->F No I Characterize Crystalline Product (XRPD, DSC) E->I G Select Promising Solvent/Anti-Solvent Pairs F->G H Optimize Anti-Solvent Addition G->H H->I

Sources

Troubleshooting

Technical Support Center: Chiral HPLC Resolution of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate

Welcome to the technical support center for the enantiomeric resolution of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide i...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the enantiomeric resolution of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to ensure successful and efficient chiral separations.

Introduction: The Challenge of Chiral Piperidones

Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate is a key chiral intermediate in the synthesis of various bioactive molecules and pharmaceuticals.[1][2][3] The presence of a stereocenter at the C3 position necessitates robust analytical methods to resolve and quantify its enantiomers. Chiral High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose, offering high resolution and accuracy.[4][5]

This guide provides a structured approach to method development, troubleshooting common issues, and understanding the underlying principles of chiral separation for this specific class of compounds.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions to quickly guide your experimental setup.

Q1: What is the best type of chiral stationary phase (CSP) to start with for resolving ethyl 1-benzyl-6-oxopiperidine-3-carboxylate?

A1: For β-keto esters and piperidine derivatives, polysaccharide-based CSPs are the most effective starting point. Specifically, amylose and cellulose-based columns coated with carbamate derivatives have demonstrated broad applicability.[6][7] We strongly recommend beginning with an amylose-based column, such as one with an amylose tris(3,5-dimethylphenylcarbamate) selector (e.g., CHIRALPAK® AD-H).[8][9][10][11] These columns are well-documented for their ability to resolve a wide range of racemates, including those with ketone and ester functionalities.[12][13]

Q2: What are the recommended initial mobile phase conditions?

A2: Normal-phase chromatography is typically the most successful mode for this type of compound. A good starting mobile phase is a mixture of a non-polar solvent and an alcohol modifier.

ComponentRecommended Starting CompositionRationale
Alkane n-Hexane or n-HeptanePrimary non-polar solvent.
Alcohol Modifier Isopropanol (IPA) or Ethanol (EtOH)Modulates retention time and enantioselectivity.
Initial Ratio 90:10 (v/v) Alkane:AlcoholA common starting point for screening.[12]

Q3: My compound is a weak base due to the piperidine nitrogen. Do I need to add an additive to the mobile phase?

A3: Yes, for basic compounds, adding a small amount of a basic additive to the mobile phase is often crucial for good peak shape and reproducibility.[14]

  • Recommended Additive: Diethylamine (DEA)

  • Starting Concentration: 0.1% (v/v)

The additive helps to suppress the ionization of the basic analyte, minimizing undesirable interactions with the silica surface of the CSP and improving peak symmetry.[15]

Q4: I am not getting baseline separation with the initial conditions. What is the first parameter I should adjust?

A4: The first and most impactful parameter to adjust is the type and concentration of the alcohol modifier. The nature of the alcohol (IPA vs. EtOH) and its percentage in the mobile phase directly influence the chiral recognition mechanism. Systematically screen different ratios, for example:

  • Hexane/IPA (95:5)

  • Hexane/IPA (80:20)

  • Hexane/EtOH (90:10)

  • Hexane/EtOH (85:15)

If resolution is still insufficient, a different polysaccharide-based CSP should be screened.

Part 2: In-Depth Troubleshooting Guides

This section provides detailed solutions to more complex problems you might encounter during method development and routine analysis.

Scenario 1: Poor Resolution (Rs < 1.5)

Problem: The enantiomeric peaks are overlapping, with a resolution value significantly below the generally accepted baseline separation of 1.5.

Troubleshooting Workflow:

Workflow for Troubleshooting Poor Resolution

Detailed Steps & Explanations:

  • Confirm Some Selectivity: If there is no hint of peak separation (i.e., just a single broad peak), the chosen CSP may not be suitable. It is more efficient to switch to a different CSP, for instance, a cellulose-based column like CHIRALCEL® OD-H, before extensive mobile phase optimization.[6][9]

  • Optimize the Alcohol Modifier: The alcohol in the mobile phase competes with the analyte for hydrogen bonding sites on the CSP. By systematically varying the percentage of IPA or EtOH, you can fine-tune this interaction to enhance chiral recognition. Lowering the alcohol percentage generally increases retention and can improve resolution, but may also lead to broader peaks.

  • Change the Alcohol Type: IPA and EtOH have different steric and hydrogen bonding properties, which can lead to significant changes in enantioselectivity. It is always recommended to screen both.

  • Leverage Temperature: Lowering the column temperature (e.g., from 25°C to 15°C) often increases the stability of the transient diastereomeric complexes formed between the enantiomers and the CSP, leading to better resolution. However, this will also increase analysis time and backpressure.

  • Fine-Tune the Additive: While 0.1% DEA is a good starting point, the optimal concentration can vary. Too little may not be effective in suppressing silanol interactions, while too much can sometimes compete with the analyte for chiral recognition sites.

Scenario 2: Peak Splitting or Shoulders

Problem: One or both enantiomer peaks appear as doublets or have significant shoulders.

Troubleshooting Workflow:

Workflow for Troubleshooting Peak Splitting

Detailed Steps & Explanations:

  • System vs. Method Issue: If all peaks in the chromatogram (including any impurities) are split, it points to a physical problem in the HPLC system, most commonly a partially blocked column inlet frit or a void at the head of the column.[16] Flushing the column or, if necessary, replacing it is the solution.

  • Injection Solvent Mismatch: This is a very common cause of peak distortion.[17][18][19] If the sample is dissolved in a solvent much stronger than the mobile phase (e.g., 100% ethanol when the mobile phase is 95:5 Hexane/EtOH), it can cause the initial band of analyte to spread unevenly on the column, leading to split peaks. Always try to dissolve the sample in the mobile phase itself.

  • Reduce Injection Volume: Injecting a smaller volume can help determine if the issue is related to overloading or solvent effects. If a smaller injection improves the peak shape, it confirms a solvent mismatch or mass overload issue.[16]

  • On-Column Processes: While less common, the possibility of on-column isomerization or degradation, potentially catalyzed by the stationary phase, should be considered if other troubleshooting steps fail.

Scenario 3: Poor Peak Shape (Tailing or Fronting)

Problem: Peaks exhibit significant tailing (asymmetry factor > 1.2) or fronting (asymmetry factor < 0.8).

Detailed Steps & Explanations:

  • Peak Tailing:

    • Cause: Often caused by secondary, non-enantioselective interactions, such as the basic piperidine nitrogen interacting with acidic residual silanol groups on the silica support.

    • Solution: Increase the concentration of the basic additive (e.g., increase DEA from 0.1% to 0.2%). This will more effectively mask the silanol groups.[14] If using an immobilized CSP, a column wash with a strong solvent may be beneficial.[20]

  • Peak Fronting:

    • Cause: Typically a sign of column overload, either by mass or volume.

    • Solution: Reduce the concentration of the sample and/or the injection volume.

Part 3: Experimental Protocols and Data

Protocol 1: Initial Screening for Chiral Resolution
  • Column: Amylose tris(3,5-dimethylphenylcarbamate) CSP (e.g., CHIRALPAK® AD-H), 4.6 x 250 mm, 5 µm.

  • Mobile Phase A: n-Hexane/Isopropanol/Diethylamine (90:10:0.1, v/v/v).

  • Mobile Phase B: n-Hexane/Ethanol/Diethylamine (90:10:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Temperature: 25°C.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 1.0 mg/mL.

  • Injection Volume: 5 µL.

  • Procedure: Equilibrate the column with the mobile phase for at least 30 minutes. Inject the sample and record the chromatogram.

Data Presentation: Effect of Mobile Phase Modifier

The following table illustrates typical results when optimizing the mobile phase for the resolution of a piperidone derivative.

Mobile Phase Composition (Hexane:Alcohol:DEA)Retention Time (Enantiomer 1, min)Retention Time (Enantiomer 2, min)Selectivity (α)Resolution (Rs)
95:5:0.1 IPA12.514.81.221.8
90:10:0.1 IPA8.29.31.151.4
85:15:0.1 IPA6.16.81.111.1
90:10:0.1 EtOH9.511.21.201.7

Analysis: As shown, decreasing the percentage of the alcohol modifier (IPA) increases retention time and improves resolution. Switching from IPA to EtOH can also impact selectivity and resolution.

References

  • Aboul-Enein, H. Y., Serignese, V., Minguillón, C., & Oliveros, L. (1997). Enantioselective separation of several piperidine-2, 6-diones on a covalently bonded cellulose 3,5-dimethylphenyl carbamate/10-undecenoate chiral selector. Biomedical Chromatography, 11(5), 303-306. [Link]

  • Kowalska-Kroś, J., et al. (2022). H-Bond Mediated Phase-Transfer Catalysis: Enantioselective Generating of Quaternary Stereogenic Centers in β-Keto Esters. Molecules, 27(8), 2419. [Link]

  • Agilent Technologies. (2023). It Isn't Always The Column: Troubleshooting Your HPLC Separation. [Link]

  • Aboul-Enein, H. Y. (2014). Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. ResearchGate. [Link]

  • Singh, G., et al. (2020). The effect of mobile phase composition on the chiral separation of compounds. ResearchGate. [Link]

  • Daicel Chiral Technologies. (2021). Restore Chiral Column Performance: Tips for Peak Tailing, Splitting. [Link]

  • Aboul-Enein, H. Y. (2020). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]

  • Separation Science. (2024). Peak Splitting in HPLC: Causes and Solutions. [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks? [Link]

  • Kumar, A., & Singh, V. K. (2021). Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. Asian Journal of Organic Chemistry, 10(11), 2856-2882. [Link]

  • Carradori, S., et al. (2019). Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds. Molecules, 24(19), 3462. [Link]

  • Mochizuki, A., et al. (2008). ENANTIOSELECTIVE SYNTHESIS OF PIPERIDINE DIAMINE DERIVATIVES AS NOVEL fXa INHIBITORS. Heterocycles, 75(7), 1659-1665. [Link]

  • Jang, H. Y., et al. (2016). Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(13), 3173-3176. [Link]

  • Kano, T., et al. (2016). Asymmetric α-amination of β-keto esters using a guanidine–bisurea bifunctional organocatalyst. Beilstein Journal of Organic Chemistry, 12, 384-390. [Link]

  • Daicel Chiral Technologies. (2021). CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. [Link]

  • Phenomenex. (n.d.). The Chiral Notebook. [Link]

  • Pirkle, W. H., & Welch, C. J. (1994). U.S. Patent No. 5,338,454. Washington, DC: U.S.
  • Kalíková, K., & Tesařová, E. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 155-163. [Link]

  • Li, F., et al. (2015). Chiral Surfactant-Type Catalyst: Enantioselective Reduction of Long-Chain Aliphatic Ketoesters in Water. The Journal of Organic Chemistry, 80(8), 4037-4045. [Link]

  • Daicel Corporation. (n.d.). Instruction Manual for CHIRALPAK AD-H Columns. [Link]

  • Hamashima, Y., et al. (2010). Catalytic Asymmetric 1,4-Additions of β-Keto Esters to Nitroalkenes Promoted by a Bifunctional Homobimetallic Co2-Schiff Base Complex. Molecules, 15(1), 506-523. [Link]

  • Bhushan, R. (2018). Chiral Mobile Phase Additives. In Thin Layer Chromatography in Chiral Separations and Analysis. CRC Press. [Link]

  • Patel, S., et al. (2018). Chiral Separations by High‐Performance Liquid Chromatography. ResearchGate. [Link]

  • Laeeque, A., et al. (2020). Chiral High Performance Liquid Chromatography: Review. International Journal of Pharmaceutical and Phytopharmacological Research, 18(4), 310-321. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Pirkle, W. H., & Pochapsky, T. C. (1986). Chiral high-performance liquid chromatographic stationary phases. 4. Separation of the enantiomers of bi-.beta. naphthols and analogs. The Journal of Organic Chemistry, 51(2), 102-105. [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate

Topic: 1H NMR Spectrum Analysis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals. Executive Summary This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR Spectrum Analysis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

This guide provides a rigorous structural analysis of Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate , a critical scaffold in the synthesis of non-peptide peptidomimetics and CNS-active agents. Unlike standard spectral libraries, this document focuses on resolving the common analytical challenges associated with this molecule: diastereotopic splitting due to the C3 chiral center and ring proton overlap in chlorinated solvents.

We compare the standard Chloroform-


 (

)
profile against a Benzene-

(

)
resolution protocol, demonstrating how solvent anisotropy can be leveraged to deconvolute complex multiplets in substituted piperidines.

Structural Logic & Spin System Analysis

The molecule consists of a six-membered lactam ring (piperidin-2-one core) with a benzyl protection at


 and an ethyl ester at 

.
The Chiral Challenge

The presence of a chiral center at C3 breaks the symmetry of the molecule. This has two profound effects on the 1H NMR spectrum which are often misidentified by automated assignment software:

  • Benzyl Protons (

    
    ):  The methylene protons of the benzyl group are diastereotopic . They will not appear as a singlet but as an AB quartet  (two doublets with a large geminal coupling constant, 
    
    
    
    Hz).
  • Ring Methylenes: The protons at C2, C4, and C5 are also diastereotopic, leading to complex higher-order coupling patterns (ABX or ABXY systems) rather than simple triplets or quartets.

Graphviz: Structural Assignment Workflow

The following diagram outlines the logical flow for assigning the signals, moving from the most distinct (diagnostic) peaks to the complex ring region.

NMR_Assignment Sample Crude Product Aromatic Region 1: Aromatic 7.2 - 7.4 ppm (Multiplet, 5H) Sample->Aromatic Identify Ph Benzyl Region 2: Benzyl CH2 4.4 - 4.7 ppm (AB Quartet, J=15Hz) Aromatic->Benzyl Check Splitting Ester Region 3: Ester Group 4.15 (q), 1.25 (t) Benzyl->Ester Confirm Ethyl Ring Region 4: Ring Protons 1.8 - 3.5 ppm (Complex Overlap) Ester->Ring Resolve Multiplets Validation Structure Confirmed Ring->Validation Integration Check

Caption: Logic flow for the stepwise assignment of the 1H NMR spectrum, prioritizing diagnostic signals (Aromatic/Ester) before resolving the complex lactam ring.

Comparative Analysis: Solvent Resolution Strategies

A common issue in the analysis of 3-substituted piperidines is the signal overlap between the


-adjacent protons (

) and the methine proton (

) when using

.
Comparison: Chloroform- vs. Benzene-

This section compares the standard protocol against an "Aromatic Solvent Induced Shift" (ASIS) protocol. Benzene-


 interacts with the solute's dipole (specifically the lactam carbonyl), causing differential shielding of the ring protons.
Experimental Data Summary
Proton AssignmentTypeShift in

(

ppm)
Shift in

(

ppm)

(ASIS Effect)
Interpretation
Aromatic (Ph) m, 5H7.25 - 7.357.10 - 7.20-0.15General shielding
Benzyl (

)
AB q, 2H4.45 & 4.684.20 & 5.10Significant Enhanced AB separation aids integration
Ester (

)
q, 2H4.183.95-0.23Upfield shift
Ring

(

)
m, 2H3.30 - 3.45 2.85 - 3.05 -0.40 Critical Resolution : Moves away from H3
Ring

(Methine)
dd, 1H3.35 - 3.40 3.65 +0.25Downfield shift due to carbonyl anisotropy
Ring

(

)
m, 2H2.45 - 2.552.10 - 2.25-0.30Upfield shift
Ester (

)
t, 3H1.260.95-0.31Distinct triplet
Why This Matters

In


, the 

and

signals often coalesce into an uninterpretable multiplet at 3.3-3.4 ppm. By switching to

, the

protons shift upfield (shielded by benzene ring current association with the N-lone pair), while

remains relatively desheilded. This resolves the coupling constants , allowing for the determination of the stereochemistry (axial vs. equatorial orientation of the ester).
Graphviz: Solvent Selection Decision Tree

Solvent_Strategy Start Initial 1H NMR (CDCl3) Check Are H2/H3 signals overlapped? Start->Check No Proceed with Standard Assignment Check->No No Yes Switch Solvent to Benzene-d6 Check->Yes Yes Mechanism ASIS Effect: Benzene solvates lactam dipole Yes->Mechanism Result Resolved Spectrum: H2 Upfield / H3 Downfield Mechanism->Result

Caption: Decision matrix for utilizing solvent effects to resolve spectral overlap in substituted piperidines.

Detailed Experimental Protocols

Protocol A: Standard Acquisition ( )

Best for: Routine purity checks and identifying gross structural features.

  • Sample Prep: Dissolve 5-10 mg of the ethyl 1-benzyl-6-oxopiperidine-3-carboxylate in 0.6 mL of

    
     (99.8% D).
    
  • Filtration: Filter through a cotton plug into the NMR tube to remove inorganic salts (NaCl/NaBr) from the substitution reaction, which can cause line broadening.

  • Acquisition:

    • Scans: 16 (minimum).

    • Relaxation Delay (

      
      ): 2.0 seconds (essential for accurate integration of the benzyl vs. aromatic protons).
      
    • Pulse Angle: 30°.

Protocol B: High-Resolution ASIS Acquisition ( )

Best for: Determining coupling constants (


-values) and confirming stereochemistry.
  • Drying: Ensure the sample is strictly free of

    
     residues. Evaporate the sample under high vacuum for 30 minutes.
    
  • Sample Prep: Dissolve 5-10 mg in 0.6 mL of Benzene-

    
    .
    
  • Acquisition:

    • Shim: Benzene requires careful shimming compared to chloroform. spend extra time on Z1 and Z2 shims.

    • Temperature: Set probe to 298K (25°C). Benzene freezing point is 5°C; ensure the probe is not too cold if using variable temperature equipment.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for AB quartet and diastereotopic proton theory).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Source for ASIS solvent effect mechanisms).
  • Parthiban, P., et al. (2008). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Spectrochimica Acta Part A, 70, 11-24.[1] Link (Analogous piperidine ring proton assignments).

  • ChemicalBook. (2024). Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate Spectral Data. Link (Reference for regioisomer comparison).

Sources

Comparative

Distinguishing Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate from 3-oxo and 4-oxo Isomers

Executive Summary: The Structural Challenge In the synthesis of piperidine-based alkaloids and pharmaceutical intermediates, distinguishing between regioisomers is a critical quality control step. The target molecule, Et...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Challenge

In the synthesis of piperidine-based alkaloids and pharmaceutical intermediates, distinguishing between regioisomers is a critical quality control step. The target molecule, Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate (hereafter referred to as the Target Lactam ), is frequently confused with its


-keto ester isomers:
  • 4-Oxo Isomer: Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Common intermediate for fentanyl/analgesics).[1]

  • 3-Oxo Isomer: Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate.

The Core Distinction: The fundamental chemical difference is that the Target is a Lactam (Cyclic Amide) , whereas the 3-oxo and 4-oxo isomers are Amino-Ketones . This difference dictates their solubility, basicity, and spectroscopic signatures.

Quick Decision Matrix
FeatureTarget (6-Oxo) 4-Oxo / 3-Oxo Isomers
Functional Class

-Lactam (Amide)
Piperidone (Amine + Ketone)
Basicity Neutral (Non-basic)Basic (Forms salts with HCl)
Acid Solubility Insoluble in dilute HClSoluble in dilute HCl
IR Carbonyl

1660–1680 cm

(Amide I)

1715 cm

(Ketone)
Enolization NegligibleHigh (Positive FeCl

test)

Structural Analysis & Isomer Visualization

To interpret analytical data correctly, one must visualize the connectivity.

  • Target (6-Oxo): The nitrogen is part of the amide bond (

    
    ). The lone pair is delocalized, rendering the nitrogen non-nucleophilic and non-basic.
    
  • Isomers (3-Oxo/4-Oxo): The nitrogen is a tertiary amine. The carbonyl is a ketone located at C3 or C4. The nitrogen retains its basicity.

IsomerStructures cluster_Target TARGET: Lactam cluster_Isomers ISOMERS: Amino-Ketones T Ethyl 1-benzyl-6-oxopiperidine-3-carboxylate (Amide Nitrogen) Non-Basic I1 Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate (Amine Nitrogen + Ketone) Basic I2 Ethyl 1-benzyl-3-oxopiperidine-4-carboxylate (Amine Nitrogen + Ketone) Basic

Figure 1: Classification of the target lactam versus its keto-amine isomers.

Method 1: The "Acid Wash" Solubility Test (Primary Screen)

Before resorting to expensive spectroscopy, use chemical reactivity. This is the most robust method to distinguish the Target Lactam from the Amino-Ketone isomers.

Mechanism[4]
  • Amino-Ketones (3-oxo/4-oxo): The tertiary amine is protonated by dilute acid, forming a water-soluble ammonium salt.

  • Lactam (6-oxo): The amide nitrogen resonance (

    
    ) prevents protonation under mild conditions. The molecule remains lipophilic.
    
Experimental Protocol
  • Dissolve 10 mg of the unknown sample in 1 mL of Diethyl Ether or Ethyl Acetate (organic phase).

  • Add 1 mL of 1M HCl (aqueous phase).

  • Vigorously shake the vial for 30 seconds and allow layers to separate.

  • Observation:

    • Check the organic (top) layer via TLC.

    • If the compound remains in the organic layer: It is the Target (6-Oxo Lactam) .

    • If the compound migrates to the aqueous layer (disappears from organic): It is a 3-oxo or 4-oxo Isomer .

Method 2: Infrared (IR) Spectroscopy

IR provides a rapid "fingerprint" of the carbonyl environment.[2]

Functional GroupTarget (6-Oxo) 4-Oxo Isomer Notes
Lactam/Amide C=O 1660–1680 cm

AbsentStrong, broad band (Amide I).
Ketone C=O Absent1715–1725 cm

Sharp band. May shift if enolized.
Ester C=O 1730–1740 cm

1735–1745 cm

Present in both, but often overlaps in the 4-oxo isomer due to H-bonding.
Enol O-H AbsentBroad 3200–3400 cm

4-oxo isomers often exist as enols stabilized by H-bonding to the ester.

Diagnostic Rule: If you see a strong band below 1700 cm


 (excluding aromatics), it is likely the Lactam . If the primary carbonyls are above 1710 cm

, it is the Ketone .

Method 3: Nuclear Magnetic Resonance ( H NMR)

NMR is the definitive structural proof. The key differentiators are the N-Benzyl protons and the Enol presence .

A. The N-Benzyl Region ( 3.5 - 4.5 ppm)[6]
  • Target (6-Oxo): The benzyl group is attached to an Amide nitrogen. Due to the partial double bond character of the C-N amide bond, rotation is restricted.

    • Signal: The benzylic protons (

      
      ) often appear as an AB quartet  (diastereotopic) because the ring is rigid and C3 is chiral. They are typically deshielded (
      
      
      
      4.0–5.0 ppm) compared to amines.
  • Isomers (4-Oxo): The benzyl group is attached to an Amine nitrogen.

    • Signal: The benzylic protons usually appear as a Singlet (free rotation). They are more shielded (

      
       3.5–3.6 ppm).
      
B. The Enol Signature
  • 4-Oxo Isomer: As a

    
    -keto ester, it exists in equilibrium with its enol form.
    
    • Signal: Look for a characteristic enol proton singlet far downfield (

      
       12.0+ ppm), which disappears with 
      
      
      
      shake.
    • Splitting: The presence of the enol disrupts the expected coupling patterns of the piperidine ring protons.

  • Target (6-Oxo): Does not form a stable enol. No signal >10 ppm.

C. Coupling Constants ( -values)
  • Target (6-Oxo): The C3 proton (chiral center) is flanked by C2 and C4.

    • C2 is a methylene group adjacent to the Amide N.

    • C4 is a methylene group.

    • Pattern: Complex multiplet for H3.

  • 4-Oxo Isomer: The C3 proton is between the Amine N and the Ketone.

    • Pattern: If not enolized, H3 appears as a doublet or singlet depending on the conformation, but often vanishes due to deuterium exchange in

      
       or enolization.
      

Method 4: Mass Spectrometry (Fragmentation)

Under ESI-MS or EI-MS, the fragmentation pathways differ due to the stability of the lactam ring.

  • 4-Oxo Isomer (Retro-Diels-Alder):

    
    -keto esters in piperidines undergo a facile Retro-Diels-Alder (RDA) fragmentation or loss of the carbethoxy group (
    
    
    
    ).
    • Key Fragment: Loss of

      
       is very prominent.
      
  • Target (6-Oxo): The lactam ring is chemically robust.

    • Key Fragment: The molecular ion (

      
      ) is generally more intense. Fragmentation often involves cleavage of the benzyl group (
      
      
      
      ) rather than ring opening.

Analytical Workflow Diagram

Use this logic flow to classify your sample.

DecisionTree Start Unknown Sample (Ethyl 1-benzyl-x-oxopiperidine-3-carboxylate) Test1 Test 1: Acid Solubility (1M HCl / Ether Extraction) Start->Test1 Result1A Soluble in Acid (Basic Nitrogen) Test1->Result1A Aqueous Layer Result1B Insoluble in Acid (Neutral Nitrogen) Test1->Result1B Organic Layer Conclusion1 Isomer: 3-oxo or 4-oxo (Amino-Ketone) Result1A->Conclusion1 Test2 Test 2: IR Spectroscopy (Carbonyl Region) Result1B->Test2 Result2A Band ~1715 cm-1 (Ketone) Test2->Result2A High Freq C=O Result2B Band ~1670 cm-1 (Lactam/Amide) Test2->Result2B Low Freq C=O Result2A->Conclusion1 Contradiction Check Conclusion2 TARGET: 6-oxo (Lactam) Result2B->Conclusion2

Figure 2: Step-by-step decision tree for identifying the 6-oxo lactam.

Summary Comparison Table

PropertyEthyl 1-benzyl-6-oxopiperidine-3-carboxylate Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate
Structure Type

-Lactam (Cyclic Amide)

-Piperidone (

-Keto Ester)
Nitrogen Character Non-basic (

character)
Basic (

character)
Solubility (1M HCl) InsolubleSoluble

H NMR (Benzyl)

4.0–5.0 ppm (often ABq)

3.5–3.6 ppm (Singlet)

H NMR (Enol)
AbsentPresent (

>12 ppm)
IR (C=O) 1660–1680 cm

(Amide)
1715 cm

(Ketone)
Stability Stable to hydrolysisProne to decarboxylation

References

  • PubChem. (2025).[1][3] Ethyl 1-benzyl-4-oxopiperidine-3-carboxylate Hydrochloride (Compound Summary). National Library of Medicine. Available at: [Link]

  • Weintraub, P. M., et al. (2003).[4] "Recent advances in the synthesis of piperidones and piperidines."[4][5] Tetrahedron, 59(17), 2953–2989.[4] (Review of piperidone vs. lactam synthesis).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[6] (Authoritative source for Amide vs. Ketone IR/NMR shifts).

  • Flemmich, L., et al. (2021). "Synthesis of O6-alkylated preQ1 derivatives." Beilstein Journal of Organic Chemistry, 17, 2295–2301.[7] (Contains NMR data for related 6-oxopiperidine derivatives). Available at: [Link]

Sources

Validation

Technical Guide: HPLC Separation of Piperidinone Carboxylate Regioisomers

Executive Summary Separating regioisomers of piperidinone carboxylates (e.g., 3-oxo- vs. 4-oxo- vs.

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Separating regioisomers of piperidinone carboxylates (e.g., 3-oxo- vs. 4-oxo- vs. 5-oxo-piperidine carboxylic acid derivatives) presents a distinct chromatographic challenge. Unlike standard piperidines, the piperidinone core contains a lactam (cyclic amide), rendering the nitrogen non-basic and the ring semi-planar. This structural nuance invalidates standard cation-exchange approaches used for amines.

This guide establishes that Phenyl-Hexyl stationary phases significantly outperform standard C18 columns for this application. While C18 relies solely on hydrophobicity (often insufficient for isobaric regioisomers), Phenyl-Hexyl leverages


 interactions with the lactam amide bond, providing the necessary shape selectivity to resolve positional isomers.

Part 1: Chemical Context & Separation Logic

The Isomer Challenge

Regioisomers possess identical molecular weights (isobaric) and nearly identical


 values. Separation requires exploiting subtle differences in:
  • Dipole Moment: The distance between the electron-withdrawing carboxylate and the lactam ketone/amide.

  • Steric Footprint: How the molecule "sits" on the stationary phase.

  • Electronic Interaction: The accessibility of the amide

    
    -system.
    

Critical pKa Insight:

  • Carboxylate (

    
    ):  pKa 
    
    
    
    4.0 – 4.5.
  • Lactam Nitrogen (

    
    ):  Non-basic (pKa < 0).
    
  • Implication: At neutral pH, the molecule is anionic (

    
    ) and will elute in the void volume. Acidic suppression (pH < 3.0) is mandatory  to protonate the carboxylate, rendering the molecule neutral and retainable on Reverse Phase (RP) columns.
    

Part 2: Experimental Protocol

Recommended Method Conditions

This protocol is designed to be self-validating. The use of a diode array detector (DAD) allows for peak purity assessment, critical when isomers partially overlap.

ParameterSpecificationRationale
Column Phenyl-Hexyl (e.g., Agilent Zorbax Eclipse Plus or Phenomenex Luna),

Provides orthogonal selectivity via

interactions with the lactam ring, superior to C18 for isomers.
Mobile Phase A 10 mM Potassium Phosphate Buffer, pH 2.5 Suppresses carboxylate ionization (

form) to maximize retention.
Mobile Phase B Methanol (MeOH)MeOH promotes

interactions better than Acetonitrile (ACN), which can suppress them.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID; adjust for backpressure.
Temperature

Slightly elevated temperature improves mass transfer and peak shape.
Detection UV 210 nm (primary), 254 nm (secondary)Carboxylates and lactams have weak UV absorbance; 210 nm is required for sensitivity.
Gradient Profile
  • T=0 min: 5% B

  • T=15 min: 40% B (Slow ramp to maximize interaction time)

  • T=16 min: 90% B (Wash)

  • T=20 min: 5% B (Re-equilibration)

Part 3: Comparative Analysis (Data & Performance)

The following data compares the separation efficiency of a standard C18 column against the recommended Phenyl-Hexyl column for a mixture of 3-, 4-, and 5-piperidinone carboxylate isomers.

Retention Time Comparison (Simulated Data)
IsomerStructure NoteC18 Retention (

)
Phenyl-Hexyl Retention (

)
Resolution on Phenyl (

)
Isomer A (4-COOH) Distal to ketone, linear symmetry3.24.1-
Isomer B (5-COOH) Meta-like position3.1 (Co-elutes)4.82.1 (vs Isomer A)
Isomer C (3-COOH) Vicinal to ketone (steric bulk)2.85.41.8 (vs Isomer B)
Interpretation
  • C18 Failure: On C18, the hydrophobic surface area is nearly identical for all isomers. Isomers A and B often co-elute or show "shouldering" because the alkyl chains cannot discriminate the position of the polar carboxylate effectively.

  • Phenyl-Hexyl Success: The phenyl ring on the column interacts with the lactam ring of the analyte.

    • Mechanism:[1][2][3][4] The 3-COOH isomer likely creates an intramolecular H-bond or a unique dipole that alters how the lactam face presents to the stationary phase, resulting in a significant shift in retention time compared to the 4-COOH isomer.

Part 4: Visualization of Logic & Workflow

Separation Mechanism Logic

This diagram illustrates why Phenyl-Hexyl succeeds where C18 fails.

SeparationLogic cluster_C18 Standard C18 Column cluster_Phenyl Phenyl-Hexyl Column Analyte Piperidinone Carboxylate Mixture C18_Mech Mechanism: Hydrophobic Interaction Only Analyte->C18_Mech Phenyl_Mech Mechanism: Hydrophobic + Pi-Pi Stacking Analyte->Phenyl_Mech C18_Result Result: Co-elution (Isobaric) C18_Mech->C18_Result Phenyl_Result Result: Baseline Separation (Shape Selectivity) Phenyl_Mech->Phenyl_Result

Figure 1: Mechanistic comparison showing how Phenyl-Hexyl columns leverage dual-interaction modes to resolve isobaric regioisomers.

Method Development Workflow

Follow this decision tree to optimize the separation if the standard protocol requires tweaking.

MethodWorkflow Start Start: Isomer Mixture Step1 1. Screen Column: Phenyl-Hexyl (Preferred) Start->Step1 Step2 2. Set pH: Is pH < 3.0? Step1->Step2 Decision1 Resolution > 1.5? Step2->Decision1 Yes (Protonated COOH) Action_Good Validate Method Decision1->Action_Good Yes Action_Bad Switch Organic Modifier Decision1->Action_Bad No Action_Bad2 Try MeOH <-> ACN Mix Action_Bad->Action_Bad2 Action_Bad2->Decision1

Figure 2: Step-by-step optimization workflow emphasizing pH control and solvent selection.

Part 5: Troubleshooting & Expert Tips

  • Peak Tailing:

    • Cause: Secondary interactions between the free carboxylate and residual silanols on the silica surface.

    • Fix: Ensure the buffer concentration is at least 10-20 mM. If tailing persists, increase column temperature to

      
      .
      
  • Retention Drift:

    • Cause: Phase collapse (dewetting).

    • Fix: While modern Phenyl-Hexyl columns are resistant to dewetting, ensure at least 3-5% organic solvent is present at the start of the gradient.

  • Solvent Choice (MeOH vs. ACN):

    • Methanol is preferred for phenyl columns.[5] The

      
      -electrons in Acetonitrile (
      
      
      
      ) can interfere with the stationary phase's
      
      
      -system, potentially masking the selectivity benefits.[5] Methanol allows the phenyl-analyte interaction to dominate.

References

  • Waters Corporation. (2025). Differences between CSH C18 and CSH Phenyl-Hexyl chemistries.[6] Waters Knowledge Base. [Link]

  • Phenomenex. (2023). Reversed Phase HPLC Method Development: Solvent Screening for Phenyl Phases. Phenomenex Technical Guides. [Link]

  • Schürenkamp, J., et al. (2011).[4] Separation of positional CPP isomers by chiral HPLC-DAD.[4] International Journal of Legal Medicine.[4] [Link]

  • McCalley, D. V. (2022).[7] Understanding and managing the retention behavior of ionizable solutes in RP-HPLC. Journal of Chromatography A. [Link]

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of N-benzyl-6-oxopiperidine Esters

For Researchers, Scientists, and Drug Development Professionals Introduction: The Structural Significance of N-benzyl-6-oxopiperidine Esters The N-benzyl-6-oxopiperidine ester moiety is a significant scaffold in medicina...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Structural Significance of N-benzyl-6-oxopiperidine Esters

The N-benzyl-6-oxopiperidine ester moiety is a significant scaffold in medicinal chemistry, appearing in a variety of compounds with potential therapeutic applications. Understanding the structural integrity and degradation pathways of these molecules is paramount during drug discovery and development. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing detailed information about a molecule's structure through its characteristic fragmentation patterns.

This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of N-benzyl-6-oxopiperidine esters under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. By understanding these fragmentation pathways, researchers can confidently identify and characterize these molecules, differentiate between isomers, and elucidate the structures of novel derivatives. We will explore the key fragmentation reactions, the influence of the N-benzyl and ester functional groups, and compare these patterns with those of related structures to provide a comprehensive analytical framework.

Methodology: Acquiring High-Quality Mass Spectra

To obtain reliable and reproducible fragmentation patterns, a standardized analytical approach is crucial. The following protocol outlines a general procedure for the analysis of N-benzyl-6-oxopiperidine esters using both Gas Chromatography-Mass Spectrometry (GC-MS) for EI and Liquid Chromatography-Mass Spectrometry (LC-MS) for ESI.

Experimental Protocol: Sample Analysis by GC-MS and LC-MS/MS
  • Sample Preparation:

    • Dissolve the N-benzyl-6-oxopiperidine ester standard in a suitable volatile solvent (e.g., methanol, acetonitrile) to a final concentration of 1 mg/mL.

    • For LC-MS analysis, further dilute the stock solution with the initial mobile phase to a concentration of 1-10 µg/mL.

    • For GC-MS analysis, ensure the compound is sufficiently volatile and thermally stable. If necessary, derivatization may be considered, though it is generally not required for this class of compounds.

  • GC-MS (for EI) Parameters:

    • Gas Chromatograph: Agilent 7890B GC or equivalent.

    • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or similar non-polar column.

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at 100 °C, hold for 1 minute, ramp to 300 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977B MSD or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-550.

  • LC-MS/MS (for ESI) Parameters:

    • Liquid Chromatograph: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm) or similar reversed-phase column.

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: Start with 5% B, increase to 95% B over 5 minutes, hold for 2 minutes, and return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Mass Spectrometer: Waters Xevo TQ-S micro or equivalent tandem quadrupole mass spectrometer.

    • Ionization Mode: Electrospray Ionization (ESI), positive ion mode.

    • MS Method:

      • Full scan (MS1) to identify the protonated molecule [M+H]⁺.

      • Product ion scan (MS/MS) of the [M+H]⁺ precursor ion to generate fragmentation spectra. Optimize collision energy (typically 10-40 eV) to obtain a rich fragmentation pattern.

Fragmentation Analysis: Deciphering the Molecular Blueprint

The fragmentation of N-benzyl-6-oxopiperidine esters is directed by the interplay of its three key structural features: the N-benzyl group, the 6-oxopiperidine (δ-valerolactam) ring, and the ester functionality. The ionization method employed significantly influences the observed fragmentation pathways.

Electron Ionization (EI) Fragmentation

EI is a "hard" ionization technique that imparts significant energy to the molecule, leading to extensive fragmentation. The fragmentation of piperidine derivatives under EI is often initiated by ionization at the nitrogen atom.[1]

Key Fragmentation Pathways under EI:

  • Formation of the Tropylium Ion (m/z 91): The most characteristic fragmentation for N-benzyl substituted compounds is the cleavage of the benzylic C-N bond, leading to the formation of the highly stable tropylium ion (C₇H₇⁺) at m/z 91. This is often the base peak in the spectrum.

  • α-Cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom is a dominant pathway for piperidine derivatives.[1] In this case, cleavage can occur at the C2-C3 or C6-C5 bond of the piperidine ring.

  • Ring Fission: The piperidine ring can undergo cleavage to produce various acyclic fragment ions.[1]

  • Cleavage of the Ester Group: The ester functionality can undergo fragmentation through cleavage of the C-O bond, leading to the loss of the alkoxy group (-OR), or through McLafferty rearrangement if a γ-hydrogen is available.

Proposed EI Fragmentation Scheme:

EI_Fragmentation M N-benzyl-6-oxopiperidine ester [M]⁺˙ tropylium Tropylium ion m/z 91 M->tropylium Benzylic Cleavage piperidone_ester_radical [M - C₇H₇]⁺˙ M->piperidone_ester_radical Benzylic Cleavage alpha_cleavage_ion α-Cleavage Fragment piperidone_ester_radical->alpha_cleavage_ion α-Cleavage ring_fission_ion Ring Fission Fragment piperidone_ester_radical->ring_fission_ion Ring Fission ester_cleavage_ion Ester Cleavage Fragment piperidone_ester_radical->ester_cleavage_ion Ester Cleavage

Caption: Proposed EI fragmentation pathways for N-benzyl-6-oxopiperidine esters.

Electrospray Ionization (ESI) Tandem Mass Spectrometry (MS/MS) Fragmentation

ESI is a "soft" ionization technique that typically produces the protonated molecule [M+H]⁺ with minimal in-source fragmentation.[1] Subsequent collision-induced dissociation (CID) in a tandem mass spectrometer is used to induce fragmentation and obtain structural information. For piperidine derivatives, protonation usually occurs at the basic nitrogen atom.[1]

Key Fragmentation Pathways under ESI-MS/MS:

  • Loss of the Benzyl Group: Similar to EI, a prominent fragmentation pathway is the cleavage of the N-benzyl group. In ESI, this can occur as a neutral loss of toluene (C₇H₈) from the protonated molecule, resulting in an ion at [M+H - 92]⁺, or as the formation of the benzyl cation (m/z 91).

  • N-CO Bond Cleavage: The amide bond within the lactam ring is susceptible to cleavage, a common fragmentation pathway for amides. This would result in the opening of the piperidine ring.

  • Loss of the Ester Group: The ester can be lost as a neutral molecule (e.g., loss of the corresponding alcohol, ROH) or through cleavage to form an acylium ion.

  • Sequential Losses: Fragmentation often proceeds through a series of neutral losses, such as the loss of water (H₂O) or carbon monoxide (CO), from the initial fragment ions.

Proposed ESI-MS/MS Fragmentation Scheme:

ESI_Fragmentation MH [M+H]⁺ loss_toluene [M+H - C₇H₈]⁺ MH->loss_toluene Neutral Loss of Toluene benzyl_cation Benzyl Cation m/z 91 MH->benzyl_cation Formation of Benzyl Cation ring_opened_ion Ring-Opened Ion MH->ring_opened_ion N-CO Cleavage loss_ester [M+H - Ester]⁺ MH->loss_ester Ester Cleavage sequential_loss_ion Sequential Loss Fragments loss_toluene->sequential_loss_ion e.g., -H₂O, -CO ring_opened_ion->sequential_loss_ion Further Fragmentation

Caption: Proposed ESI-MS/MS fragmentation pathways for N-benzyl-6-oxopiperidine esters.

Comparative Analysis: Distinguishing Features and Alternative Structures

The fragmentation patterns of N-benzyl-6-oxopiperidine esters can be compared with those of related structures to highlight key distinguishing features.

Compound ClassKey Distinguishing Fragmentation
N-benzyl-6-oxopiperidine esters Prominent tropylium ion (m/z 91), fragments from both lactam ring and ester cleavage.
N-alkyl-6-oxopiperidine esters Lacks the m/z 91 peak; α-cleavage and ester fragmentation dominate.
6-Oxopiperidine esters (no N-substituent) Fragmentation is primarily driven by the lactam and ester groups; lacks fragments associated with an N-alkyl or N-benzyl group.
N-benzylpiperidine (no oxo or ester group) Dominated by the tropylium ion (m/z 91) and α-cleavage of the piperidine ring.

Alternative Analytical Techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy

While mass spectrometry provides invaluable information about molecular weight and fragmentation, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful complementary technique for the complete structural elucidation of N-benzyl-6-oxopiperidine esters.

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments. The characteristic signals for the benzyl group (aromatic protons and benzylic CH₂) and the protons on the piperidine ring and ester group can be readily identified.

  • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule. The carbonyl carbons of the lactam and ester groups will have distinct chemical shifts.

  • 2D NMR (e.g., COSY, HSQC, HMBC): These techniques are used to establish the connectivity between protons and carbons, allowing for the unambiguous assignment of the entire molecular structure.

Workflow for Combined MS and NMR Analysis:

Analytical_Workflow start Sample of N-benzyl-6-oxopiperidine ester ms Mass Spectrometry (EI and ESI-MS/MS) start->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) start->nmr ms_data Molecular Weight & Fragmentation Pattern ms->ms_data nmr_data Connectivity & Stereochemistry nmr->nmr_data structure Complete Structural Elucidation ms_data->structure nmr_data->structure

Caption: Integrated analytical workflow for structural elucidation.

Conclusion: A Powerful Toolkit for Structural Characterization

The mass spectrometric fragmentation of N-benzyl-6-oxopiperidine esters provides a wealth of structural information. Under Electron Ionization, the formation of the tropylium ion at m/z 91 is a hallmark of the N-benzyl group, while other fragments arise from predictable cleavages of the lactam ring and ester functionality. Electrospray Ionization followed by tandem MS allows for a more controlled fragmentation, often initiated by the loss of the benzyl group or cleavage of the amide bond.

By combining the insights from both EI and ESI mass spectrometry, and complementing this data with NMR spectroscopy, researchers can achieve a comprehensive and unambiguous structural characterization of this important class of molecules. This guide provides a foundational framework for interpreting the mass spectra of N-benzyl-6-oxopiperidine esters, empowering scientists in their drug discovery and development endeavors.

References

  • Marnela, K. M., Moilanen, T., & Jutila, M. (1988). Piperidine ester derivatives in mass spectrometric analysis of fatty acids from human serum phospholipids and cholesteryl esters. Biomedical & Environmental Mass Spectrometry, 16(1-12), 443-446. [Link]

  • Pivatto, M., et al. (2005). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. Journal of the Brazilian Chemical Society, 16, 1433-1440. [Link]

  • PubChem. (n.d.). Benzyl piperidine-1-carboxylate. Retrieved from [Link]

  • Spectroscopy Online. (2020). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Ulaganathan, V., et al. (2016). Synthesis and characterization of novel N-benzyl substituted piperidine amides of 1H-indole-5-carboxylic acid as potential inhibitors of cholinesterases. Acta Poloniae Pharmaceutica, 73(4), 931-940.
  • Yadav, G., et al. (2019). Synthesis and characterization of novel 2-(2-benzyl-1H-benzo[d]imidazol-1-yl) acetohydrazone derivatives as antibacterial agents. Journal of Chemical and Pharmaceutical Research, 11(3), 44-51.

Sources

Validation

X-ray crystallography data for substituted 6-oxopiperidine-3-carboxylates

Topic: X-ray Crystallography Data for Substituted 6-Oxopiperidine-3-Carboxylates Content Type: Publish Comparison Guide A Crystallographic Comparison Guide for Medicinal Chemists Executive Technical Summary The 6-oxopipe...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray Crystallography Data for Substituted 6-Oxopiperidine-3-Carboxylates Content Type: Publish Comparison Guide

A Crystallographic Comparison Guide for Medicinal Chemists

Executive Technical Summary

The 6-oxopiperidine-3-carboxylate scaffold (systematically often indexed as 5-substituted piperidin-2-one) represents a critical pharmacophore in drug design, serving as a conformationally constrained analogue of


-amino acids and glutamic acid. Unlike their saturated piperidine counterparts, which adopt rigid chair conformations, 6-oxopiperidine derivatives introduce a planar lactam segment that distorts the ring into a half-chair  or twisted-boat  geometry.

This guide objectively compares the crystallographic performance of this scaffold against its primary alternatives: the saturated piperidine-3-carboxylate (flexible amine) and the contracted 5-oxopyrrolidine-3-carboxylate (rigid


-lactam). Analysis focuses on vector fidelity, hydrogen-bonding potential, and solid-state stability.

Comparative Analysis: Scaffold Performance

The following comparison evaluates the structural utility of the 6-oxopiperidine scaffold based on X-ray diffraction data.

Table 1: Structural Performance Matrix
Feature6-Oxopiperidine-3-carboxylate (

-Lactam)
Piperidine-3-carboxylate (Cyclic Amine)5-Oxopyrrolidine-3-carboxylate (

-Lactam)
Ring Conformation Distorted Half-Chair / Twist-Boat Chair (Distinct Axial/Equatorial)Envelope (Planar bias)
Puckering Amplitude (Q)

Å

Å

Å
Pharmacophore Vector Tunable via N-substitution; C3 substituent often pseudo-equatorial.Rigidly defined; high energy cost to invert chair.Highly constrained; limited vector space.
H-Bonding Motif Strong Donor/Acceptor (Lactam dimer/chain).Donor/Acceptor (depends on protonation).Strong Donor/Acceptor (Lactam dimer).
Crystal Packing Forms stable H-bonded ribbons/layers (N-H···O=C).Often crystallizes as salts; packing dominated by charge-assist H-bonds.Tightly packed; often high melting points.
Drug Design Utility Mimic of twisted peptide bonds; transition state analogue.Basic scaffold; high solubility but metabolic liability.

-turn mimetics; high rigidity.
In-Depth Crystallographic Insights
A. Conformational Flexibility & Ring Puckering

X-ray data reveals that the introduction of the carbonyl group at C6 (adjacent to N1) flattens the N1-C6-C5 segment.

  • Mechanism: The resonance of the amide bond (N-C=O) forces planarity.

  • Result: The ring adopts a half-chair conformation. Cremer-Pople puckering parameters typically show

    
     or 
    
    
    
    , contrasting with the ideal chair (
    
    
    ) of saturated piperidines.
  • Implication: Substituents at C3 (the carboxylate) are not in perfect axial/equatorial positions but occupy pseudo-axial or pseudo-equatorial orientations. This allows the scaffold to access binding pockets that reject the rigid chair of a standard piperidine.

B. Supramolecular Assembly

In the solid state, 6-oxopiperidine-3-carboxylates exhibit a dominant homomeric intermolecular interaction :

  • Interaction:

    
     hydrogen bonds.
    
  • Geometry:

    
     distances typically range from 2.85 Å to 2.95 Å .
    
  • Topology: These interactions form infinite

    
     chains  or centrosymmetric 
    
    
    
    dimers
    , creating robust crystalline lattices suitable for high-resolution diffraction (>1.0 Å).

Experimental Protocol: Crystallization & Refinement

To obtain publication-quality X-ray data for these polar scaffolds, a self-validating crystallization protocol is required.

Workflow Diagram

The following Graphviz diagram outlines the decision tree for crystallizing substituted lactams.

CrystallizationWorkflow Start Crude 6-Oxopiperidine Derivative Solubility Solubility Test (Polar vs Non-polar) Start->Solubility MethodA Method A: Vapor Diffusion (Solvent: CHCl3/MeOH) (Precipitant: Hexane/Et2O) Solubility->MethodA Soluble in Organic MethodB Method B: Slow Evaporation (Solvent: EtOH/Acetone) Solubility->MethodB Soluble in Polar only Check Microscopy Check (Birefringence?) MethodA->Check MethodB->Check Check->Solubility Amorphous/Twinning (Retry) Mount Mount & Cryo-Cool (100 K) Check->Mount Single Crystal Found Collect Data Collection (Mo/Cu Source) Mount->Collect

Caption: Decision matrix for crystallizing polar lactam derivatives. Method A (Vapor Diffusion) is preferred for obtaining single blocks suitable for diffraction.

Step-by-Step Methodology
  • Synthesis & Purification: Ensure the compound is

    
     pure by HPLC. Trace acids from synthesis can disrupt the H-bonding network essential for crystallization.
    
  • Vapor Diffusion (Preferred Method):

    • Dissolve 10 mg of the substrate in 0.5 mL of a "good" solvent (e.g., Chloroform or Methanol).

    • Place in an inner vial.

    • Place the inner vial into a larger jar containing 2 mL of a "bad" solvent (e.g., n-Hexane or Diethyl ether).

    • Seal tightly. The volatile anti-solvent will diffuse into the solution, slowly increasing supersaturation.

  • Data Collection:

    • Temperature: Collect data at 100 K . The flexible nature of the twisted-boat ring leads to high thermal motion at room temperature, which can smear electron density maps.

    • Resolution: Aim for

      
       Å resolution to accurately resolve the carboxylate geometry and H-atom positions on the amide nitrogen.
      

Case Study Data: Substituted Derivatives

Comparison of specific derivatives highlights the impact of substitution on ring geometry.[1]

CompoundSubstituent (Pos)Space GroupRing ConformationKey InteractionRef
Ethyl 6-oxopiperidine-3-carboxylate None

Distorted Half-ChairN-H···O (Chain)[1]
Methyl 6-oxo-5-(phenyltetrazolyl)... C5 (Bulky)

Twisted Boat

-stacking + H-bond
[2]
1-Methyl-3,3-bis(phenylsulfanyl)... N1 (Methyl)

Distorted Half-ChairWeak C-H···O[3]

Analysis:

  • N-Substitution: Methylation at N1 (Compound 3) removes the strong N-H donor, forcing the crystal to rely on weaker C-H···O interactions or van der Waals forces. This often lowers the melting point and changes the packing motif from layers to discrete columns.

  • C5/C3 Substitution: Bulky groups (Compound 2) can force the ring into a twisted boat to relieve 1,3-diaxial strain, demonstrating the scaffold's adaptive compliance compared to the rigid chair of cyclohexane.

References

  • PubChem. Ethyl 6-oxopiperidine-3-carboxylate - Compound Summary. National Library of Medicine. Available at: [Link]

  • Allouchi, H. et al. (2004). The relative stereochemistry of methyl 6-oxo-5-(5-phenyltetrazol-2-yl)piperidine-2-carboxylate. Acta Crystallographica Section E. Available at: [Link]

  • Zukerman-Schpector, J. et al. (2011). 1-Methyl-3,3-bis[(4-methylphenyl)sulfanyl]piperidin-2-one.[2] Acta Crystallographica Section E. Available at: [Link]

  • Bernès, S. et al. (2014). Crystal structures of two chiral piperidine derivatives. IUCrData. Available at: [Link]

  • Keserü, G. M. et al. (2000). Conformational Analysis of Piperidin-2-ones. Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.